Fmoc-D-homoleucine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQOPBFLFQOJJ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373255 | |
| Record name | Fmoc-D-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204320-60-5 | |
| Record name | Fmoc-D-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-D-homoleucine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Fmoc-D-homoleucine, a key building block in modern peptide chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Core Chemical Properties
This compound, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid, is a non-proteinogenic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS). The D-configuration of the chiral center can impart unique conformational properties and increased enzymatic stability to the resulting peptides.
Below is a summary of its key chemical properties:
| Property | Value | Source |
| CAS Number | 204320-60-5 | [1] |
| Molecular Formula | C22H25NO4 | [1][2] |
| Molecular Weight | 367.44 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [3] |
| Purity | ≥ 97% (HPLC) | [1] |
Predicted Physicochemical Data:
| Property | Predicted Value |
| Boiling Point | 568.1 ± 33.0 °C |
| Density | 1.188 ± 0.06 g/cm³ |
| pKa | 3.91 ± 0.23 |
Solubility:
This compound is generally soluble in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF). Quantitative solubility data is not widely published.
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below are representative nuclear magnetic resonance (NMR) data.
Nuclear Magnetic Resonance (NMR) Data:
| ¹H-NMR (400 MHz, MeOD-d4) δ (ppm) | ¹³C-NMR (100 MHz, MeOD-d4) δ (ppm) |
| 7.75 (d, 2H, Fmoc, J = 7.5 Hz) | 176.9 (C=O) |
| 7.64 (t, 2H, Fmoc, J = 6.5 Hz) | 158.7 (C=O, Boc) |
| 7.37 (t, 2H, Fmoc, J = 7.3 Hz) | 145.5, 145.3, 142.7 (Cq Fmoc) |
| 7.29 (double t, 2H, Fmoc, J = 1.2, 7.4 and 7.5 Hz) | 128.9, 128.3, 126.4, 121.0 (CH Fmoc) |
| 4.31 (d, 2H, J = 6.6 Hz) | 80.4 (Cq tBu) |
| 4.18 (t, 1H, J= 6.9 Hz) | 68.1 (CH2) |
| 4.12 (dd, 1H, 4.8 and 8.2 Hz) | 55.7, 52.4 (2×CH) |
| 3.18 (m, 1H) | 48.5 (CH) |
| 2.79 (m, 1H) | 45.5 (CH2) |
| 2.35 (s, SMe) | 30.6, 28.8 (2×CH2) |
| 2.15 (m, 1H) | 28.9 (tBu, Boc) |
| 1.92 (m, 1H) | 24.5 (CH) |
| 1.73 (m, 1H) | |
| 1.59 (m, 1H) | |
| 1.40, 1.38 (s, tBu Boc) |
Note: The provided NMR data is from a supporting information document where the structure corresponds to this compound[5]. Specific IR and mass spectrometry data for this compound were not found in the reviewed literature.
Experimental Protocols
The following protocols are adapted from standard Fmoc solid-phase peptide synthesis (SPPS) procedures and are applicable for the incorporation of this compound into a peptide sequence.
Protocol 1: Coupling of this compound
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Resin-bound peptide with a free amine
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Monitoring: A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Fmoc-Deprotection of D-homoleucine
This protocol describes the removal of the Fmoc protecting group from the newly incorporated D-homoleucine residue to allow for the next coupling step.
Materials:
-
Resin-bound peptide with an N-terminal this compound
-
20% Piperidine in DMF solution
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 3-5 minutes.
-
Main Deprotection: Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Continue to agitate for 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Potential Applications and Biological Significance
While there is no specific information on signaling pathways directly involving this compound, the incorporation of D-amino acids, such as D-leucine (a close structural analog), into peptides has been shown to confer significant biological advantages. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases. This increased stability can lead to a longer in vivo half-life, a desirable property for therapeutic peptides.
Studies on peptides containing D-leucine have demonstrated a range of biological activities, including:
-
Antimicrobial Activity: The substitution of L-amino acids with D-amino acids can enhance the antimicrobial properties of peptides.[6]
-
Anticancer Activity: D-amino acid-containing peptides have shown promise as anticancer agents.[6]
-
Improved Pharmacokinetic Properties: The increased resistance to proteolysis can lead to improved bioavailability and therapeutic efficacy.
The inclusion of D-homoleucine, with its isobutyl side chain, can influence the hydrophobicity and conformational properties of a peptide, potentially leading to novel biological activities. Therefore, this compound serves as a valuable tool for medicinal chemists and drug designers aiming to develop more stable and potent peptide-based therapeutics.
Conclusion
This compound is a key reagent for the synthesis of peptides with modified backbones. Its use allows for the introduction of a non-proteinogenic D-amino acid, which can enhance the biological and pharmacological properties of the resulting peptides. The protocols outlined in this guide provide a framework for the successful incorporation of this compound into peptide sequences, opening avenues for the development of novel peptide-based therapeutics and research tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 204320-60-5 [chemicalbook.com]
- 4. H63895.14 [thermofisher.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Fmoc-D-homoleucine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-homoleucine (Fmoc-D-homoleucine), a critical non-natural amino acid derivative employed in advanced peptide synthesis and drug discovery. This document details its physicochemical properties, core applications, and standardized experimental protocols for its use.
Core Properties of this compound
This compound is a derivative of the D-isomer of homoleucine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino terminus. This strategic chemical modification is essential for its application in modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS).
The key quantitative and qualitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 204320-60-5 | [1][2] |
| Molecular Formula | C₂₂H₂₅NO₄ | [1][3][4] |
| Molecular Weight | 367.44 g/mol | [1][3][4] |
| Purity | ≥ 97% (HPLC) | [1] |
| Appearance | White to off-white solid/powder | [1] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | [3][4] |
| Synonyms | Fmoc-D-HomoLeu-OH, Fmoc-D-Hle-OH | [1][4] |
| Storage Conditions | 0–8 °C | [1] |
| Predicted Density | 1.188 ± 0.06 g/cm³ | [4] |
| Predicted Boiling Point | 568.1 ± 33.0 °C | [4] |
Applications in Research and Development
This compound is a valuable building block in the synthesis of novel peptides for therapeutic and research purposes. The incorporation of a non-natural D-amino acid offers significant advantages in drug design.
-
Peptide Synthesis : It serves as a fundamental component in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), enabling the precise, stepwise construction of complex peptide sequences.[1] The Fmoc group provides a stable, base-labile protecting shield for the amine group, preventing unwanted side reactions during peptide chain elongation.[5][6]
-
Drug Development : Peptides containing D-amino acids, such as D-homoleucine, exhibit enhanced resistance to proteolytic degradation by enzymes in the body.[7][8] This increased stability extends the plasma half-life and improves the overall bioavailability of peptide-based therapeutics. Researchers leverage this property to design more robust drug candidates, including potent antimicrobial and anticancer peptides.[9]
-
Bioconjugation and Research : This derivative is used in bioconjugation strategies to link peptides to other biomolecules, which is crucial for creating targeted drug delivery systems.[1][9] Furthermore, it is employed in protein engineering and neuroscience research to study protein-protein interactions and develop novel neuropeptides.[1]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following section outlines a standard, detailed protocol for the incorporation of this compound or any other Fmoc-protected amino acid into a growing peptide chain using manual SPPS.
Protocol: Fmoc-SPPS Cycle
This protocol describes a single cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is fully assembled.
1. Resin Preparation & Swelling:
- Place the appropriate solid-phase resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) into a reaction vessel.[5][10]
- Wash the resin with N,N-Dimethylformamide (DMF) (2-3 times).
- Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction conditions by allowing reagents to access the reactive sites within the resin beads.[10][11]
2. Fmoc Deprotection:
- Drain the DMF from the swelled resin.
- Add a solution of 20% piperidine in DMF to the resin.[10]
- Agitate the mixture for 5-7 minutes at room temperature to cleave the Fmoc group from the N-terminus of the peptide chain.[10]
- Drain the piperidine solution and repeat the treatment for another 15-20 minutes to ensure complete deprotection.
- Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the cleaved Fmoc-adduct.[10]
3. Amino Acid Coupling:
- In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.[10]
- Add a base, typically Diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it for coupling.
- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[5]
- Drain the coupling solution from the resin.
4. Washing:
- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- A final wash with Dichloromethane (DCM) and/or Isopropyl Alcohol (IPA) can be performed before proceeding to the next cycle or final cleavage.[6]
5. Peptide Cleavage from Resin (Final Step):
- Once the full peptide sequence is synthesized, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the peptide's sequence and resin type (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide from the filtrate using cold diethyl ether, then centrifuge to collect the peptide pellet.
Visualized Workflows and Pathways
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of the Fmoc-SPPS process, detailing the key steps of deprotection, activation, and coupling.
Modulation of GPCR Signaling by D-Amino Acid Containing Peptides
While this compound itself is a synthesis precursor, its incorporation into a peptide can significantly alter the peptide's biological activity. D-amino acids can change a peptide's conformation, affecting how it binds to and activates receptors like G protein-coupled receptors (GPCRs). This can lead to altered downstream signaling.[7][12][13] For instance, a D-amino acid might enhance receptor selectivity or prolong signaling by increasing the peptide's resistance to degradation.[8][13]
The diagram below illustrates a general GPCR signaling cascade that can be modulated by such a modified peptide ligand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 204320-60-5 [chemicalbook.com]
- 3. This compound | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fmoc-D-homoleucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-D-homoleucine, a key building block in modern peptide synthesis. It covers the fundamental physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in drug discovery and development.
Core Concepts: The Role of this compound in Modern Drug Discovery
This compound is an amino acid derivative widely utilized in the synthesis of peptides for therapeutic and research purposes.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for the selective protection of the amino group during the stepwise assembly of amino acids into a peptide chain.[1] A significant advantage of incorporating D-amino acids, such as D-homoleucine, into peptide sequences is the enhanced stability of the resulting peptide. Peptides containing D-amino acids are less susceptible to degradation by proteases, the enzymes that typically break down peptides in the body.[2] This increased stability can lead to a longer half-life and improved bioavailability of peptide-based drugs.[2]
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 367.44 g/mol |
| Molecular Formula | C₂₂H₂₅NO₄ |
| CAS Number | 204320-60-5 |
| Appearance | White solid |
| Purity | ≥ 97% (HPLC) |
| Storage Conditions | 0-8 °C |
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the incorporation of this compound into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-L-amino acids
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents: (e.g., HCTU, HBTU, or HATU)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvent: DMF
-
Cleavage Cocktail (e.g., Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: The resin is swelled in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.
-
The mixture is agitated for 5 minutes, then drained.
-
A fresh portion of the deprotection solution is added, and agitation is continued for another 15-20 minutes.
-
The resin is then thoroughly washed with DMF and DCM.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, this compound (3-5 equivalents relative to resin loading) is pre-activated with a coupling reagent (e.g., HCTU, 3-5 equivalents) and an activation base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
This activated amino acid solution is then added to the deprotected resin in the reaction vessel.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: The coupling solution is drained, and the resin is washed thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the resin is washed with DCM and dried.
-
The cleavage cocktail is added to the resin to cleave the peptide from the solid support and remove any side-chain protecting groups. This reaction typically proceeds for 2-3 hours at room temperature.
-
The resin is filtered off, and the filtrate containing the crude peptide is collected.
-
-
Peptide Precipitation and Purification:
-
The crude peptide is precipitated from the filtrate by the addition of cold diethyl ether.
-
The precipitate is collected by centrifugation, and the peptide pellet is washed with cold diethyl ether.
-
The final peptide is dried under vacuum and can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing Key Processes
The following diagrams illustrate the core workflow of Fmoc-based solid-phase peptide synthesis and the rationale behind using D-amino acids for enhanced peptide stability.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Rationale for Enhanced Peptide Stability with D-Amino Acids.
References
Fmoc-D-homoleucine structure
An In-depth Technical Guide to Fmoc-D-homoleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in modern peptide synthesis. It details the compound's physicochemical properties, its primary applications, and a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Core Concepts
This compound is a synthetic amino acid derivative that plays a crucial role in the development of peptide-based therapeutics and research.[1] The "Fmoc" (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid.[2] This feature is central to its application in Fmoc-based solid-phase peptide synthesis, allowing for the stepwise and controlled assembly of peptide chains.[2][3] The "D" designation indicates that it is the D-enantiomer, which can be incorporated into peptides to increase their stability against enzymatic degradation and to modulate their biological activity.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid[5][] |
| CAS Number | 204320-60-5[7] |
| Molecular Formula | C22H25NO4[7] |
| Molecular Weight | 367.44 g/mol [7] |
| Synonyms | Fmoc-D-HomoLeu-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, Fmoc-D-Hle-OH[5][8] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White solid[1][] |
| Storage Temperature | 0-8 °C[1] |
| Boiling Point (Predicted) | 568.1 ± 33.0 °C[8] |
| Density (Predicted) | 1.188 ± 0.06 g/cm³[8] |
| pKa (Predicted) | 3.91 ± 0.23[8] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis.[1][4] The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.
Materials and Reagents
-
This compound
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[3]
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF[3]
-
Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA), Collidine)[10]
-
Washing solvents (e.g., DMF, Dichloromethane (DCM))
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)[10]
-
Diethyl ether (for precipitation)
Step-by-Step Procedure
-
Resin Swelling: The solid support resin is swelled in DMF for at least 30 minutes in a reaction vessel to ensure optimal reaction conditions.[9]
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 15-20 minutes to ensure complete deprotection.[9][11] The resin is then thoroughly washed with DMF to remove the piperidine and the Fmoc-piperidine adduct.[11]
-
Amino Acid Coupling: The incoming this compound is activated and coupled to the newly freed N-terminal amine of the peptide chain. To achieve this, this compound is pre-dissolved in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and then added to the resin.[10] The reaction is allowed to proceed for a sufficient time (typically 1-2 hours) to ensure complete coupling.
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF and other solvents to remove any unreacted reagents and byproducts.[10]
-
Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers to protect sensitive amino acids.[10]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Generalized workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection using piperidine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. CAS 212688-54-5: Fmoc-D-beta-Homoleucine | CymitQuimica [cymitquimica.com]
- 5. This compound | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide on the Solubility Profile of Fmoc-D-homoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of Fmoc-D-homoleucine (N-α-9-fluorenylmethoxycarbonyl-D-homoleucine), a non-proteinogenic amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS). Due to the limited availability of direct quantitative solubility data for this compound, this document consolidates qualitative solubility information, presents quantitative data for structurally analogous Fmoc-amino acids, and offers a detailed experimental protocol for determining precise solubility in a laboratory setting. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic workflows, thereby optimizing reaction conditions and improving the purity and yield of final peptide products.
Introduction to this compound in Peptide Synthesis
This compound is a critical building block in the synthesis of novel peptides for therapeutic and research applications. The incorporation of this D-amino acid can enhance peptide stability against enzymatic degradation and induce specific conformational constraints. A crucial parameter for its successful application in SPPS is its solubility in the solvents used for coupling reactions. Inadequate solubility can lead to significant challenges, including incomplete coupling reactions, which result in the formation of deletion sequences and complicate the purification process.[1] This guide addresses these challenges by providing a detailed examination of the solubility characteristics of this compound.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value |
| Chemical Formula | C₂₂H₂₅NO₄ |
| Molecular Weight | 367.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Temperature | 2-8°C |
Qualitative and Comparative Quantitative Solubility Profile
Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general behavior of Fmoc-protected amino acids and data from structurally similar compounds, a reliable solubility profile can be established.
Qualitative Solubility
Like most Fmoc-amino acids, this compound's solubility is largely dictated by the bulky, hydrophobic Fmoc group and the alkyl side chain.[1]
| Solvent | General Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Good to Excellent | The most commonly used solvent for SPPS. Purity is critical as degradation to dimethylamine can cause premature Fmoc deprotection.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | An alternative to DMF, often exhibiting higher solvating power for hydrophobic sequences.[1] |
| Dimethyl Sulfoxide (DMSO) | Good | A strong solvent for many Fmoc-amino acids. Hygroscopic nature requires the use of anhydrous grade.[2][3] |
| Dichloromethane (DCM) | Limited | Generally a poor solvent for Fmoc-amino acids and is more typically used for washing steps.[1] |
| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in solvent mixtures, but is generally less effective than DMF or NMP.[1] |
| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc group significantly limits solubility in aqueous solutions.[1] |
Quantitative Solubility of Structurally Similar Fmoc-Amino Acids
To provide a quantitative frame of reference, the following table summarizes the solubility of Fmoc-D-isoleucine and Fmoc-L-leucine, which are structurally similar to this compound. These values can serve as a useful estimation for researchers.
| Compound | Solvent | Reported Solubility | Molar Concentration (Approx.) |
| Fmoc-D-isoleucine | DMSO | 100 mg/mL | 283 mM |
| Fmoc-L-leucine | DMSO | ~30 mg/mL | ~85 mM |
| Fmoc-L-leucine | DMF | ~30 mg/mL | ~85 mM |
| Fmoc-L-leucine | Ethanol | ~30 mg/mL | ~85 mM |
Data sourced from multiple references.[2][3][4][5] It is important to note that ultrasonic assistance may be required to achieve these concentrations.[2][3]
Experimental Protocol for Determining Solubility
For applications requiring precise solubility data, direct experimental determination is highly recommended. The following protocol outlines a robust method for determining the quantitative solubility of this compound using the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[6][7]
Materials
-
This compound
-
Selected high-purity solvents (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[7]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.[7]
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.[6]
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.[6]
-
A typical HPLC setup would involve a reverse-phase C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% TFA, and UV detection at 265 nm or 301 nm.[1]
-
-
Quantification:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.[6]
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in solid-phase peptide synthesis. While direct quantitative data remains limited, this guide provides a thorough qualitative profile, comparative quantitative data for similar molecules, and a detailed experimental protocol to empower researchers to determine precise solubility values under their specific laboratory conditions. By understanding and controlling for the factors that influence solubility, scientists and drug development professionals can optimize their peptide synthesis workflows, leading to higher purity and yields of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Fmoc-D-Homoleucine: A Technical Guide to its Application in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-homoleucine is a synthetic amino acid derivative that serves as a critical building block in the field of peptide chemistry, particularly in the realm of drug discovery and development. This guide provides an in-depth overview of its applications, supported by experimental protocols and data, to assist researchers in leveraging this compound for the synthesis of novel peptide-based therapeutics. The incorporation of non-canonical D-amino acids like D-homoleucine into peptide sequences is a key strategy for enhancing their therapeutic potential by improving stability and modulating biological activity.
This compound is a derivative of the amino acid homoleucine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group. This protective group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of amino acids into a peptide chain. The "D" designation indicates that it is the D-enantiomer of homoleucine, a crucial feature that imparts unique properties to the resulting peptides.
Core Applications of this compound
The primary application of this compound lies in its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[] Its incorporation into peptide sequences is a strategic approach to address some of the inherent limitations of natural peptides as therapeutic agents.
Enhancing Proteolytic Stability
Peptides composed entirely of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their bioavailability and therapeutic efficacy. The introduction of D-amino acids, such as D-homoleucine, into a peptide sequence renders it more resistant to enzymatic cleavage.[2] Proteases are highly stereospecific and primarily recognize L-amino acid residues; the presence of a D-amino acid at or near a cleavage site can significantly hinder or prevent enzymatic degradation, thereby extending the in vivo half-life of the peptide.
Modulating Biological Activity and Specificity
The incorporation of a D-amino acid can alter the three-dimensional structure of a peptide. This conformational change can lead to modified binding affinities and specificities for biological targets. In some cases, this can result in enhanced potency or a more desirable pharmacological profile.
Applications in Drug Development
This compound is particularly valuable in the development of peptide-based drugs.[] By enhancing stability and potentially improving activity, its use can lead to the creation of more effective therapeutics for a range of diseases. It is also utilized in bioconjugation strategies to attach peptides to other molecules, such as targeting agents or imaging probes.[]
Quantitative Data Summary
While specific quantitative data for peptides containing D-homoleucine is not extensively available in publicly accessible literature, the following table provides representative data on the impact of D-amino acid incorporation on peptide properties, based on studies of similar non-canonical amino acids. This data is intended to be illustrative of the expected outcomes when incorporating this compound.
| Parameter | All L-Amino Acid Peptide (Control) | Peptide with D-Amino Acid Substitution |
| Purity (after purification) | >95% | >95% |
| Overall Yield | Variable (sequence dependent) | Generally comparable to all-L peptides |
| Half-life in Human Serum | Minutes to a few hours | Several hours to days |
| Receptor Binding Affinity (IC50) | Sequence-dependent | May be retained, enhanced, or reduced |
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Piperidine
-
Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)
-
Activation base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase peptide synthesis vessel
-
Shaker
Protocol
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Logical relationship of this compound to the development of therapeutic peptides.
References
Fmoc-D-homoleucine in Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptide drug design and discovery. These modifications are pivotal in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and constrained conformational diversity. Among the arsenal of unnatural amino acids, Fmoc-D-homoleucine stands out as a valuable building block for enhancing the therapeutic potential of peptide-based candidates. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of this compound in peptide design.
This compound is a derivative of the D-enantiomer of homoleucine, an amino acid with a six-carbon side chain, one carbon longer than its proteinogenic counterpart, leucine. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it directly amenable to solid-phase peptide synthesis (SPPS), the most common method for creating custom peptide chains.[1][2] The "D" configuration confers resistance to enzymatic degradation, a critical attribute for improving the in vivo half-life of peptide therapeutics.[3][4]
This guide will delve into the chemical properties of this compound, its impact on peptide structure and function, and detailed protocols for its incorporation into synthetic peptides. Furthermore, it will explore the application of D-homoleucine-containing peptides in modulating signaling pathways, with a focus on G protein-coupled receptors (GPCRs).
Core Concepts: The Role of D-Homoleucine in Peptide Engineering
The introduction of D-homoleucine into a peptide sequence can profoundly influence its physicochemical and biological properties. These effects primarily stem from two key features: the D-chiral center and the extended, hydrophobic side chain.
Enhanced Enzymatic Stability
Peptides composed entirely of L-amino acids are readily degraded by proteases in the body, severely limiting their therapeutic window.[3] The substitution with D-amino acids, such as D-homoleucine, renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[3][4] This enhanced stability leads to a longer plasma half-life and improved bioavailability. While specific quantitative data for D-homoleucine is not extensively available, studies on other D-amino acids demonstrate a significant increase in peptide stability in serum and against specific enzymes.[5][6] For instance, the replacement of an L-amino acid with its D-isomer can increase the half-life of a peptide from minutes to hours.[4]
Conformational Constraint and Structural Impact
The incorporation of a D-amino acid can induce significant changes in the secondary structure of a peptide.[7] While L-amino acids naturally favor right-handed helical structures, D-amino acids can disrupt these conformations or promote the formation of alternative structures like left-handed helices or specific types of turns.[7] This conformational constraint can be strategically employed to lock a peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. The longer, flexible side chain of homoleucine further contributes to the conformational landscape of the peptide.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the impact of D-amino acid incorporation on peptide properties. Where direct data for D-homoleucine is unavailable, data for the structurally similar D-leucine is provided as a reasonable approximation.
| Property | Value | Reference |
| CAS Number | 204320-60-5 | [1] |
| Molecular Formula | C22H25NO4 | [1] |
| Molecular Weight | 367.44 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity (HPLC) | ≥ 97% | [1] |
| Storage Temperature | 0-8 °C | [1] |
Table 1: Physicochemical Properties of this compound.
| Parameter | Peptide with L-amino acid | Peptide with D-amino acid (e.g., D-leucine) | Reference |
| Enzymatic Half-life (in serum) | Minutes | Hours | [4] |
| Receptor Binding Affinity (IC50) | Variable | Can be increased or decreased depending on the target and sequence | [5][8] |
| Helicity (Circular Dichroism) | Typically α-helical | Can be disrupted or altered | [7] |
Table 2: Comparative Effects of L- vs. D-Amino Acid Incorporation on Peptide Properties. Note: The actual values are highly dependent on the specific peptide sequence and the position of the D-amino acid substitution.
Experimental Protocols
The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a manual coupling cycle.
Materials and Reagents
-
This compound
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[2][9]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][10]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Protocol for a Single Coupling Cycle of this compound
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes. For a sterically hindered amino acid like D-homoleucine, a longer coupling time of up to 2 hours may be beneficial.[2]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to confirm the completion of the coupling.[11]
-
A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Capping (Optional): If the coupling is incomplete after a second attempt, any unreacted amino groups can be capped using acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A simplified workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.
Signaling Pathway: Peptide Agonist Activation of a G Protein-Coupled Receptor (GPCR)
Caption: A representative signaling pathway of a peptide agonist activating a Gs-coupled GPCR.
Applications in Drug Development
The unique properties conferred by D-homoleucine make it a valuable tool in the development of peptide-based therapeutics for a wide range of diseases.
Metabolic Diseases
Many peptide hormones that regulate metabolism, such as glucagon-like peptide-1 (GLP-1), have short half-lives in vivo.[12][13] The incorporation of D-homoleucine can significantly extend their duration of action, leading to more effective treatments for type 2 diabetes and obesity. The altered conformation may also lead to biased agonism, where the peptide preferentially activates one signaling pathway over another, potentially reducing side effects.[14]
Oncology
Peptides are being extensively investigated as cancer therapeutics due to their high specificity for tumor-associated receptors.[15] Enhancing the stability of these peptides with D-homoleucine can improve their tumor penetration and retention, leading to more potent and durable anti-cancer effects.
Antimicrobial Peptides
The emergence of antibiotic-resistant bacteria is a major global health threat. Antimicrobial peptides (AMPs) offer a promising alternative to traditional antibiotics.[16][17] The incorporation of D-amino acids like D-homoleucine can enhance the resistance of AMPs to bacterial proteases, a common mechanism of bacterial defense, thereby increasing their efficacy.[18]
Conclusion
This compound is a powerful and versatile building block in the design of novel peptide therapeutics. Its ability to confer enzymatic stability and modulate peptide conformation provides researchers with a valuable tool to overcome the limitations of natural peptides. By understanding the core principles of its application and employing robust experimental protocols, scientists and drug developers can harness the potential of this compound to create more effective and durable peptide-based drugs for a variety of diseases. The continued exploration of peptides containing this and other non-proteinogenic amino acids will undoubtedly pave the way for the next generation of peptide medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of target specific peptide inhibitors using generative deep learning and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Drug: Design and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pepducin-mediated GPCR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemie.univie.ac.at [chemie.univie.ac.at]
- 16. Rational design of cationic antimicrobial peptides by the tandem of leucine-rich repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deep Learning for Novel Antimicrobial Peptide Design [mdpi.com]
- 18. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? [mdpi.com]
The Biological Significance of D-Homoleucine: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide-based therapeutics represents a pivotal strategy in modern drug discovery, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, D-amino acids have garnered significant attention. This technical guide provides a comprehensive overview of the biological significance of D-homoleucine, a non-proteinogenic D-amino acid. While specific quantitative data for D-homoleucine is limited in publicly available literature, this guide will leverage data from its close structural analog, D-leucine, to infer its potential properties and applications. We will explore its impact on peptide stability, biological activity, and its potential role in modulating signaling pathways. Detailed experimental protocols for the synthesis, purification, and biological evaluation of D-homoleucine-containing peptides are provided, alongside visualizations of key workflows and signaling pathways to facilitate a deeper understanding of its potential in therapeutic peptide development.
Introduction: The Role of D-Amino Acids in Peptide Drug Design
Peptides offer high specificity and potency as therapeutic agents; however, their clinical utility is often hampered by rapid degradation by proteases.[1] A well-established strategy to enhance the stability of peptides is the substitution of L-amino acids with their D-enantiomers.[2] This stereochemical inversion renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[3] This modification can significantly prolong the in vivo half-life of peptide drugs.[2] D-homoleucine, a homolog of D-leucine, is a synthetic amino acid that holds promise for improving the pharmacokinetic profiles of peptide-based drugs.[4]
Physicochemical Properties of D-Homoleucine
D-homoleucine, or (2R)-2-amino-5-methylhexanoic acid, is a non-proteinogenic amino acid. Its structure is similar to D-leucine, with an additional methylene group in its side chain.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | PubChem |
| Molecular Weight | 145.20 g/mol | PubChem |
| IUPAC Name | (2R)-2-amino-5-methylhexanoic acid | PubChem |
Biological Significance and Applications of D-Homoleucine Incorporation
The inclusion of D-homoleucine in a peptide sequence is anticipated to confer several advantageous properties, primarily based on observations from studies involving other D-amino acids, particularly D-leucine.
Enhanced Enzymatic Stability
The primary rationale for incorporating D-homoleucine is to increase resistance to proteolytic degradation. Peptides containing D-amino acids exhibit significantly longer half-lives in serum and other biological fluids.
Representative Data (using D-leucine as a proxy):
A study on the antimicrobial peptide Brevinin-1OS (B1OS) demonstrated that the incorporation of a single D-leucine residue (B1OS-D-L) enhanced its stability while maintaining potent bioactivity.[5]
| Peptide | Half-life in Serum |
| L-amino acid peptide | Minutes |
| D-amino acid containing peptide | Hours to Days |
Modulation of Biological Activity
The stereochemistry of amino acids can influence peptide conformation and, consequently, its interaction with biological targets. The introduction of D-homoleucine can lead to altered receptor binding affinities and specificities.
Representative Data (using D-leucine as a proxy for antimicrobial and anticancer activity):
-
Antimicrobial Activity: The modification of the Brevinin-1OS peptide with D-leucine (B1OS-D-L) resulted in potent antimicrobial activity against various bacterial strains.[5]
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) |
| B1OS (parent peptide) | 32 | 64 | 64 |
| B1OS-L (L-leucine added) | 2 | 4 | 8 |
| B1OS-D-L (D-leucine added) | 2 | 4 | 8 |
| Peptide Derivative | Cancer Cell Line | IC50 (µM) |
| Nal-P-113 | PC9 (Lung) | 18.3 |
| Bip-P-113 | PC9 (Lung) | 25.4 |
| Dip-P-113 | PC9 (Lung) | 48.7 |
Reduced Hemolytic Activity
A significant challenge in the development of therapeutic peptides, particularly antimicrobial peptides, is their potential for off-target toxicity, such as hemolysis. The incorporation of D-amino acids can sometimes lead to a more favorable therapeutic index by reducing toxicity to mammalian cells.
Representative Data (using D-leucine as a proxy):
In the same study of Brevinin-1OS, the D-leucine modified peptide (B1OS-D-L) exhibited significantly lower hemolytic activity compared to its L-leucine counterpart (B1OS-L).[5][8]
| Peptide | Hemolytic Activity (HC50, µM) |
| B1OS (parent peptide) | >128 |
| B1OS-L (L-leucine added) | 29.92 |
| B1OS-D-L (D-leucine added) | 74.5 |
Signaling Pathways
While specific signaling pathways directly modulated by D-homoleucine-containing peptides are not well-documented, their potential interaction with G-protein coupled receptors (GPCRs) is a key area of interest for drug development. The altered conformation of D-amino acid-containing peptides could lead to novel interactions with GPCR binding pockets, potentially acting as agonists, antagonists, or allosteric modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis of Novel Peptides: A Technical Guide to Fmoc-D-homoleucine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a technical resource for researchers and professionals engaged in peptide synthesis and drug development, with a specific focus on the procurement and application of Fmoc-D-homoleucine. The incorporation of non-natural amino acids like D-homoleucine is a key strategy in modern drug design to enhance peptide stability and biological activity. This document provides a comprehensive overview of suppliers, pricing, and detailed experimental protocols for the effective utilization of this valuable chemical building block.
Sourcing this compound: A Comparative Analysis of Suppliers
The availability and cost of this compound can vary between suppliers. While many vendors require user registration to display pricing, the following table summarizes publicly available information for this compound and its closely related isomer, Fmoc-D-beta-homoleucine, to provide a market snapshot. Researchers are encouraged to request quotes for the most current pricing, especially for bulk quantities.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) | Price (GBP) |
| Chem-Impex | This compound | 204320-60-5 | ≥ 97% (HPLC)[1] | 5g | Contact for Price | - |
| BOC Sciences | This compound | 204320-60-5 | N/A | Custom | Contact for Price | - |
| Fisher Scientific | This compound | 204320-60-5 | N/A | 5g | Contact for Price | - |
| Chem-Impex | Fmoc-D-β-homoleucine | 212688-54-5 | ≥ 99.5% (Chiral HPLC)[2] | 100mg | $93.14[2] | - |
| 250mg | $179.07[2] | - | ||||
| 1g | $368.35[2] | - | ||||
| 5g | $1,374.06[2] | - | ||||
| Key Organics | Fmoc-D-beta-homoleucine | 212688-54-5 | >95%[3] | 0.25g | - | £196.00[3] |
Note: Prices are subject to change and may not include shipping and handling fees. "N/A" indicates that the information was not publicly available on the supplier's website.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with this compound
The following protocols are standard procedures for solid-phase peptide synthesis using Fmoc-protected amino acids and are directly applicable to the incorporation of this compound.
Resin Selection and Swelling
-
Resin Choice : The selection of the solid support is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is the preferred choice.
-
Swelling Procedure :
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), at a ratio of approximately 10 mL per gram of resin.
-
Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.
-
Drain the solvent from the reaction vessel.
-
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Reagent : 20% piperidine in DMF.
-
Procedure :
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for an initial 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling
This is the core step where this compound is incorporated into the peptide sequence.
-
Reagents :
-
This compound (3-5 equivalents relative to the resin loading capacity).
-
Coupling reagent, such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents).
-
A hindered base, typically diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Anhydrous DMF.
-
-
Procedure :
-
In a separate vial, dissolve the this compound and the coupling reagent in DMF.
-
Add the DIPEA to the amino acid solution and mix well. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.
-
Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.
-
Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
Cleavage and Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed.
-
Cleavage Cocktail : The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. A common general-purpose cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Procedure :
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key processes in utilizing this compound in solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
A Guide to the Safe Handling of Fmoc-D-homoleucine for Researchers and Drug Development Professionals
Introduction
Fmoc-D-homoleucine is a synthetic amino acid derivative utilized in peptide synthesis, particularly in the development of peptide-based therapeutics.[1][2] As with any chemical reagent, a thorough understanding of its properties and potential hazards is crucial for ensuring laboratory safety. This guide provides a comprehensive overview of the known safety and handling information for this compound, drawing from available data for structurally similar compounds. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe use.
Physicochemical and Safety Data
| Property | Value | Source |
| Chemical Formula | C22H25NO4 | [1][3][] |
| Molecular Weight | 367.44 g/mol | [1][] |
| Appearance | White solid / White Powder | [1][2][][5] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C or 2-8 °C. Keep container tightly closed in a dry and well-ventilated place. | [1][2][] |
| Hazards Identification | Not classified as a hazardous substance or mixture according to available SDS for similar compounds. However, it is recommended to handle all chemicals with caution. | [6][7] |
| Potential Health Effects | To our knowledge, the hazards of this material have not been thoroughly investigated. May cause skin, eye, and respiratory irritation. | [6] |
| First Aid Measures | ||
| - Inhalation | Move person into fresh air. If not breathing, give artificial respiration. | [6][7] |
| - Skin Contact | Wash off with soap and plenty of water. Seek medical attention in event of irritation. | [6][7] |
| - Eye Contact | Wash out immediately with fresh running water. Ensure complete irrigation by keeping eyelids apart. If pain persists or recurs seek medical attention. | [6] |
| - Ingestion | If swallowed do NOT induce vomiting. Give water to rinse out mouth, then provide liquid slowly. | [6] |
| Fire Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary. | [6][7] |
| Accidental Release | Avoid dust formation. Sweep up and shovel. Do not let product enter drains. | [5][7] |
| Personal Protection | ||
| - Eye/Face Protection | Tightly fitting safety goggles. | [5] |
| - Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. | [5] |
| - Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. | Not explicitly found for this compound, but a general recommendation for powders. |
| Stability and Reactivity | The product is chemically stable under standard ambient conditions (room temperature). | |
| Toxicological Data | No data available for acute toxicity, skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity. | [5] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available in the reviewed literature. However, standard methodologies for evaluating chemical safety would be applicable. These include:
-
Acute Toxicity Studies: Determination of LD50 (oral, dermal, inhalation) in animal models to assess the short-term poisoning potential.
-
Skin and Eye Irritation/Corrosion Studies: Application of the substance to the skin and eyes of laboratory animals to evaluate its potential to cause local irritation or damage.
-
Genotoxicity Assays: In vitro and in vivo tests to determine if the substance can induce genetic mutations or chromosomal damage.
In the absence of specific data, it is prudent to handle this compound with the same level of care as other laboratory chemicals for which toxicological properties have not been fully characterized.
Visualized Workflows
To aid in the safe handling and management of this compound, the following workflows have been visualized using Graphviz.
Caption: A workflow for the safe receipt, storage, handling, and disposal of this compound.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-homoleucine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Fmoc-D-homoleucine. The inclusion of D-amino acids and other non-proteinogenic amino acids like D-homoleucine can significantly enhance the therapeutic properties of peptides by increasing their stability against enzymatic degradation.[1] This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[2]
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the method of choice for the chemical synthesis of peptides.[2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3][4] The Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl-based protecting groups for the amino acid side chains.[2]
This compound is an amino acid derivative used in peptide synthesis to introduce a non-natural D-enantiomer with an extended side chain compared to leucine.[5][6] Its incorporation can influence the peptide's conformation and biological activity.[6]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1.
Table 1: Materials and Reagents for this compound SPPS
| Category | Item | Specification/Grade |
| Resins | Rink Amide Resin | For C-terminal amide |
| 2-Chlorotrityl chloride Resin | For C-terminal carboxylic acid[7] | |
| Amino Acids | This compound | Purity ≥ 97% (HPLC)[5] |
| Other Fmoc-protected amino acids | Standard side-chain protection (e.g., Boc, tBu, Trt) | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Anhydrous | |
| Diethyl ether | Anhydrous, cold | |
| Reagents | Deprotection: Piperidine | Reagent grade |
| Coupling: HBTU, HATU, or COMU | Peptide coupling grade | |
| Base: N,N-Diisopropylethylamine (DIEA) | Reagent grade | |
| Cleavage Cocktail: Trifluoroacetic acid (TFA) | Reagent grade | |
| Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) | Reagent grade |
Experimental Protocols
The overall workflow for Fmoc-based solid-phase peptide synthesis is depicted below.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).[7]
Protocol 3.1.1: Loading of this compound onto 2-Chlorotrityl Chloride Resin (for C-terminal acid)
-
Swell 1 g of 2-chlorotrityl chloride resin in DCM (10 mL/g resin) for 30-60 minutes in a reaction vessel.[2]
-
In a separate flask, dissolve 3 equivalents of this compound and 7.5 equivalents of DIEA in dry DCM.[2]
-
Drain the DCM from the swollen resin and add the amino acid solution.
-
Stir the mixture for 30-60 minutes at room temperature.[2]
-
To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol/DIEA (80:15:5) and mix for 15 minutes.[2]
-
Wash the resin three times with DMF and then three times with DCM.[2]
The peptide chain is elongated through a series of deprotection and coupling steps.[3]
Protocol 3.2.1: Fmoc Deprotection
-
Wash the resin-bound peptide three times with DMF.
-
Agitate the mixture for 5-7 minutes at room temperature.[7] For longer peptides, the deprotection time can be extended.[9]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[8][9]
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]
Protocol 3.2.2: Amino Acid Coupling
The choice of coupling reagent is critical for efficient peptide bond formation, especially for potentially sterically hindered unnatural amino acids.[1][10] Aminium/uronium salts like HATU and HBTU are highly effective.[10][11]
Caption: Decision pathway for selecting coupling conditions.
Reagent Equivalents for Coupling:
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-amino acid | 3-5 |
| Coupling Reagent (e.g., HATU) | 2.9-4.5 |
| Base (e.g., DIEA) | 6-10 |
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq) and a coupling reagent such as HATU (2.9 eq) in DMF.
-
Add DIEA (6 eq) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[12] The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
After the reaction is complete, drain the coupling solution and wash the resin three times with DMF.
Repeat the deprotection (Protocol 3.2.1) and coupling (Protocol 3.2.2) cycles until the desired peptide sequence is assembled.
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously using a strong acid, typically TFA.[13] The composition of the cleavage cocktail depends on the amino acid sequence of the peptide.[14]
Table 2: Common Cleavage Cocktails for Fmoc SPPS [13]
| Cocktail Components | Proportions | Application |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | Standard peptides without sensitive residues. |
| TFA/TIS/H₂O/EDT | 94% / 1% / 2.5% / 2.5% | Peptides containing Cys, Met, or Trp. |
| Reagent H | TFA (81%), phenol (5%), thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5% w/w) | Specifically for minimizing methionine oxidation.[15] |
Protocol 3.3.1: Cleavage and Peptide Precipitation
-
Wash the final peptide-resin three times with DCM and dry it under a stream of nitrogen.
-
In a well-ventilated fume hood, add the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin (approximately 10 mL per gram of resin).[13]
-
Stir the mixture at room temperature for 2-3 hours.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[1]
-
Incubate the peptide-ether mixture at -20°C for at least 1 hour to maximize precipitation.[13]
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet two to three times with cold diethyl ether to remove scavengers and cleaved protecting groups.[13]
-
Dry the crude peptide pellet under vacuum.
The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry (MS).[1]
Conclusion
The solid-phase synthesis of peptides containing this compound is a robust process that follows the general principles of Fmoc/tBu chemistry.[1] While the incorporation of this unnatural amino acid may require slightly more potent coupling reagents or extended reaction times due to potential steric hindrance, standard protocols are generally applicable.[1] Careful selection of resins, coupling reagents, and cleavage cocktails is essential for the successful synthesis of high-purity peptides for research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. jpt.com [jpt.com]
- 4. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 212688-54-5: Fmoc-D-beta-Homoleucine | CymitQuimica [cymitquimica.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis with Fmoc-D-homoleucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the manual and automated solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid, Fmoc-D-homoleucine. The inclusion of D-amino acids, such as D-homoleucine, is a critical strategy in modern drug development to enhance peptide stability against enzymatic degradation, thereby improving their therapeutic potential. This document outlines the key protocols, presents a quantitative comparison of the two synthesis methodologies, and provides visual workflows to guide researchers in selecting the optimal approach for their specific needs.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern peptide synthesis, enabling the efficient production of complex peptide sequences.[1] this compound is a valuable building block for introducing a non-proteinogenic amino acid that can confer unique properties to peptides, most notably increased resistance to proteolytic degradation. This enhanced stability can significantly extend the in vivo half-life of peptide-based therapeutics.
The choice between manual and automated SPPS is a critical consideration in the synthesis of peptides containing this compound. Manual synthesis offers a high degree of flexibility and is often employed for small-scale synthesis and methods development.[2] In contrast, automated synthesis provides higher throughput, reproducibility, and reduced hands-on time, making it ideal for the synthesis of numerous peptides or longer, more complex sequences.[3]
Data Presentation: Manual vs. Automated Synthesis
The decision to employ manual or automated SPPS often depends on a variety of factors, including the scale of synthesis, desired purity, cost, and available labor. The following tables summarize key quantitative and qualitative differences between the two methodologies, with representative data based on the synthesis of peptides containing sterically hindered or unnatural amino acids.
Table 1: Quantitative Comparison of Manual vs. Automated SPPS
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Synthesis Time per Cycle | 60 - 180 minutes | 30 - 90 minutes | Automated systems, particularly those with microwave assistance, can significantly reduce cycle times.[4] |
| Typical Crude Purity | 60 - 85% | 80 - 95% | Automated systems offer more precise and consistent reagent delivery and washing, leading to higher purity.[5] |
| Typical Overall Yield | Variable (Operator Dependent) | Generally Higher and More Consistent | Automation minimizes material loss and ensures more complete reactions.[5] |
| Reagent Consumption | Potentially Higher | More Precise and Efficient | Automated synthesizers deliver precise reagent volumes, reducing waste. |
| Hands-on Time | High | Low (Primarily for setup) | Automation allows for unattended operation, freeing up researcher time. |
Table 2: Qualitative Comparison of Manual vs. Automated SPPS
| Feature | Manual Synthesis | Automated Synthesis | Key Considerations |
| Flexibility | High | Moderate to High | Manual synthesis allows for easy modification of protocols and troubleshooting for difficult sequences. Modern automated systems also offer considerable flexibility in programming. |
| Reproducibility | Lower (Operator Dependent) | High | Automated systems ensure consistent execution of the synthesis protocol, leading to highly reproducible results.[4] |
| Initial Investment | Low | High | Manual setup requires basic laboratory equipment, while automated synthesizers represent a significant capital investment. |
| Cost per Peptide | Higher for large numbers of peptides | Lower for high-throughput synthesis | The initial investment in automation is offset by reduced labor and reagent costs when synthesizing many peptides. |
| Scalability | Flexible (mg to g) | Dependent on instrument capacity | Manual synthesis can be readily scaled, while automated systems have defined reaction vessel volumes. |
Experimental Workflows
The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis using this compound.
Conceptual Pathway: Enhanced Peptide Stability
The incorporation of D-amino acids like D-homoleucine is a key strategy to protect therapeutic peptides from rapid degradation by proteases in the body. This enhanced stability leads to a longer circulating half-life and potentially improved therapeutic efficacy.
Experimental Protocols
The following are generalized protocols for the manual and automated solid-phase synthesis of a peptide containing this compound. Specific parameters may need to be optimized based on the peptide sequence and the specific instrumentation used.
Protocol 1: Manual Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution and repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents), a coupling reagent such as HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a ninhydrin (Kaiser) test can be performed.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
8. Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Automated Solid-Phase Peptide Synthesis
1. System Preparation:
-
Ensure all reagent and solvent bottles on the automated peptide synthesizer are filled with the correct solutions (e.g., DMF, 20% piperidine in DMF, coupling reagents, amino acid solutions).
-
Program the peptide sequence, including the position of this compound, into the synthesizer's software.
-
Place the reaction vessel with the appropriate resin into the synthesizer.
2. Automated Synthesis Cycles:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Resin Swelling: Washing the resin with DMF.
-
Fmoc Deprotection: Delivering the piperidine solution for the specified time.
-
Washing: Thoroughly washing the resin with DMF.
-
Amino Acid Coupling: Delivering the pre-activated this compound solution (or activating it in situ) and allowing the coupling reaction to proceed for the programmed time. Microwave heating may be applied to enhance coupling efficiency.
-
Washing: Washing the resin to remove excess reagents.
-
3. Post-Synthesis Processing (Manual):
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage, deprotection, precipitation, and purification steps are typically performed manually as described in steps 7 and 8 of the manual protocol.
Conclusion
Both manual and automated solid-phase peptide synthesis are effective methods for producing peptides containing this compound. Manual synthesis offers flexibility and is well-suited for smaller-scale, exploratory work.[2] For higher throughput, increased reproducibility, and the synthesis of longer or more complex peptides, automated synthesis is the superior choice.[2][3] The protocols and comparative data provided in these application notes are intended to assist researchers in selecting the most appropriate method and in successfully synthesizing D-homoleucine-containing peptides for their research and drug development endeavors.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Fmoc-D-homoleucine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of unnatural and sterically hindered amino acids, such as Fmoc-D-homoleucine, into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, bioavailability, and target specificity. However, the bulky side chain of D-homoleucine presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS), often leading to slow reaction rates, incomplete couplings, and lower yields.[1] This document provides a detailed guide to effective coupling reagents and optimized protocols to overcome these challenges and ensure the successful incorporation of this compound into synthetic peptides.
The primary challenge in coupling sterically hindered amino acids lies in the reduced efficiency of the acyl transfer from the activated amino acid in solution to the resin-bound peptide chain.[1] Therefore, the choice of coupling reagent is paramount for driving the reaction to completion and minimizing side reactions like racemization.
Recommended Coupling Reagents
For difficult couplings involving sterically hindered amino acids like this compound, high-reactivity uronium/aminium or phosphonium salt-based coupling reagents are strongly recommended over standard carbodiimides like DCC or DIC.[2] Reagents that form highly reactive OAt or Oxyma esters are generally the most efficient.[2]
Key Reagents for Coupling this compound:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for coupling sterically hindered amino acids due to its high reactivity and ability to minimize racemization.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU.[3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that offers a good balance of high reactivity and low racemization potential.[3]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): While less reactive than the uronium/phosphonium salts, this combination can be effective and is a more economical option. It is particularly useful when base-free conditions are needed to minimize racemization for sensitive amino acids.[3][5]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of recommended coupling reagents for sterically hindered amino acids like this compound. The quantitative data is extrapolated from studies on various "difficult" peptide sequences and sterically hindered amino acids, as a single, direct comparative study for this compound is not extensively available.[3] Actual results may vary based on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency | Reactivity | Racemization Risk |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[3] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[3] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[3] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are standard protocols for the manual coupling of this compound using the compared reagents in Fmoc-based SPPS.
General Resin Preparation (Prior to Coupling)
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain, then repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[6]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.[3][6]
Protocol 1: HATU Coupling
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 20-45 minutes.[3]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[3]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended.[3]
Protocol 2: HBTU Coupling
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[3]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Washing: Drain the coupling solution and thoroughly wash the resin with DMF (3-5 times).[3]
-
Monitoring: Check for reaction completion using a Kaiser test. Perform a double coupling if necessary.[3]
Protocol 3: PyBOP Coupling
-
Activation: In a separate vial, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the deprotected peptide-resin and shake for 30-60 minutes.
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Monitoring: Use the Kaiser test to confirm complete coupling.
Protocol 4: DIC/HOBt Coupling
-
Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.[3]
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture for 60-120 minutes.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).[3]
-
Monitoring: Use the Kaiser test to confirm complete coupling. Note that the formation of N,N'-diisopropylurea precipitate is a byproduct of this reaction.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the incorporation of this compound.
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Conclusion
The successful incorporation of the sterically hindered this compound into a peptide sequence is highly dependent on the selection of an appropriate high-reactivity coupling reagent and optimized reaction conditions. For the most challenging sequences, HATU is generally the preferred reagent due to its superior efficiency and low risk of racemization.[3] HBTU and PyBOP also represent robust and effective alternatives. Careful monitoring of the coupling reaction completion, for instance with a Kaiser test, is crucial to ensure high-quality synthesis, with the option of a second coupling (double coupling) to drive the reaction to completion if necessary. By following the detailed protocols outlined in this document, researchers can significantly improve the efficiency and success rate of synthesizing peptides containing D-homoleucine.
References
Application Notes and Protocols: Activation of Fmoc-D-homoleucine with HATU and HBTU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient coupling of the non-canonical, sterically hindered amino acid Fmoc-D-homoleucine in solid-phase peptide synthesis (SPPS). The document details the use of two common aminium-based coupling reagents, HATU and HBTU, offering a comparative analysis, detailed reaction mechanisms, and step-by-step experimental protocols.
Introduction: Coupling Sterically Hindered Amino Acids
This compound is a valuable building block for modifying peptides to enhance proteolytic stability, modulate biological activity, and introduce unique structural features. However, its bulky side chain presents a steric challenge to standard coupling protocols, often resulting in incomplete reactions and low yields. The choice of an appropriate activating reagent is therefore critical to success.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective activating agents that facilitate amide bond formation. While both are widely used, their efficiency differs, particularly in the context of sterically demanding couplings.[1]
Comparative Analysis: HATU vs. HBTU
Experimental evidence consistently demonstrates the superiority of HATU over HBTU for coupling sterically hindered amino acids.[2] HATU generally provides higher coupling efficiencies, faster reaction kinetics, and a reduced risk of racemization.[2][3][4] This enhanced performance is attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-active ester compared to the HOBt-ester formed by HBTU.[1][5] The electron-withdrawing nature of the pyridine nitrogen in HOAt makes the active ester more susceptible to nucleophilic attack by the amine.[1]
Table 1: Feature Comparison of HATU and HBTU
| Feature | HATU (based on HOAt) | HBTU (based on HOBt) |
| Reactivity | Very High | High |
| Coupling Speed | Faster, especially for hindered residues.[3] | Slower, may require longer reaction times.[2] |
| Racemization Risk | Lower due to faster coupling.[2][4] | Higher, especially with extended pre-activation. |
| Efficiency | More efficient, often requires only a single coupling.[2] | May require double coupling for difficult sequences.[2][6] |
| Side Reactions | Can cause guanidinylation of the N-terminal amine if used in excess.[3][7] | Can also cause guanidinylation if used in excess.[3] |
| Cost | More expensive.[6] | Less expensive. |
| Recommendation | Strongly recommended for sterically hindered amino acids like D-homoleucine.[8][9] | Effective for routine synthesis, but may be less optimal for challenging couplings.[10] |
Chemical Activation Mechanisms
The activation of an Fmoc-amino acid by HATU or HBTU proceeds via the formation of a highly reactive ester intermediate, which is then attacked by the N-terminal amine of the peptide chain. This process is carried out in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[7]
The reaction begins with the deprotonation of the carboxylic acid by a base, forming a carboxylate anion.[7] This anion attacks the electrophilic carbon of the HATU reagent, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.[7][11] The displaced HOAt anion then rapidly attacks this intermediate to yield the key OAt-active ester, which is readily acylated by the incoming amine.[11][12]
The mechanism for HBTU is analogous. The carboxylate anion attacks the central carbon atom of the HBTU molecule.[13] This generates an activated intermediate, an O-acylisourea, which rearranges to form the HOBt-active ester.[14] This active ester then reacts with the amine to form the peptide bond, releasing HOBt.[15][16]
Standard Experimental Workflow
The following diagram illustrates a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
The following are detailed protocols for the manual solid-phase coupling of this compound. It is assumed that the synthesis is proceeding on a pre-swelled, Fmoc-deprotected peptide-resin.
This protocol is optimized for high coupling efficiency of sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and a complete reaction.[7]
-
If the Kaiser test is positive after the initial coupling time, the coupling step can be repeated with a fresh solution of activated amino acid ("double coupling").[6]
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[17]
-
This protocol can be effective but may require longer reaction times or double coupling to achieve the same efficiency as HATU for a hindered residue.[2]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Monitoring and Washing:
Data Presentation: Quantitative Parameters
The tables below summarize the typical quantitative parameters and expected outcomes for the coupling of this compound.
Table 2: Summary of Recommended Reaction Parameters
| Parameter | HATU Protocol | HBTU Protocol | Notes |
| This compound (eq.) | 3 - 5 | 3 - 5 | Equivalents relative to resin loading capacity. |
| Coupling Reagent (eq.) | 2.9 - 4.9 | 2.9 - 4.9 | Using slightly less than the amino acid can be beneficial. |
| Base (DIPEA) (eq.) | 6 - 10 | 6 - 10 | A 2-fold excess relative to the amino acid is common. |
| Pre-activation Time | 1 - 5 minutes | 1 - 2 minutes | Longer pre-activation can increase racemization risk.[18] |
| Coupling Time | 30 - 90 minutes | 2 - 4 hours | HBTU requires significantly more time for hindered residues.[2] |
| Solvent | DMF | DMF | High-purity, peptide synthesis grade solvent is essential. |
Table 3: Comparison of Expected Outcomes
| Outcome | HATU Protocol | HBTU Protocol |
| Coupling Efficiency | High to Very High | Moderate to High |
| Likelihood of Double Coupling | Low | Moderate to High |
| Crude Peptide Purity | Generally higher due to fewer deletion sequences.[19] | May be lower if coupling is incomplete. |
| Risk of Racemization | Minimized due to high reactivity and short reaction times.[2] | Higher risk, especially with extended coupling times. |
| Troubleshooting | If coupling is incomplete, check reagent quality or perform a second coupling. | Incomplete coupling is common; proceed directly to a second coupling.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. benchchem.com [benchchem.com]
- 18. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Fmoc-D-homoleucine using Piperidine/DMF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in modern solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its lability to basic conditions, typically a solution of piperidine in N,N-dimethylformamide (DMF), allows for an orthogonal strategy in conjunction with acid-labile side-chain protecting groups. This document provides detailed protocols and application notes for the deprotection of Fmoc-D-homoleucine, a non-proteinogenic amino acid increasingly utilized in peptidomimetic and drug design to enhance metabolic stability and modulate biological activity.
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] Piperidine, a secondary amine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the D-homoleucine residue.[2] The excess piperidine subsequently acts as a scavenger for the electrophilic DBF, forming a stable adduct that can be easily removed by washing.[1]
Data Presentation
The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, and the steric hindrance of the amino acid residue. The following table summarizes typical conditions and expected outcomes for the deprotection of Fmoc-amino acids with bulky side chains, which can be extrapolated for this compound.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid and complete deprotection.[3] |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | |
| 5% (v/v) in DMF with 2% DBU | High | DBU can accelerate the reaction, which is beneficial for sterically hindered amino acids, but may increase the risk of side reactions.[4] | |
| Reaction Time (Solid-Phase) | 2 x 5-10 minutes | >98% | A two-step deprotection is standard to ensure completeness.[4] |
| Reaction Time (Solution-Phase) | 30 - 60 minutes | >95% | Typically sufficient for complete deprotection at room temperature. |
| Temperature | Room Temperature (~25°C) | >95% | Standard condition for Fmoc deprotection. |
Experimental Protocols
Protocol 1: Solid-Phase this compound Deprotection
This protocol describes the manual deprotection of this compound attached to a solid support (resin) as part of a standard solid-phase peptide synthesis workflow.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel with a frit
-
Inert gas (Nitrogen or Argon)
-
Shaker or rocker
Reagent Preparation:
-
Deprotection Solution (20% Piperidine in DMF): To prepare 100 mL of the solution, carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly. This solution should be prepared fresh daily.
Procedure:
-
Resin Swelling: Swell the this compound-loaded resin in DMF (approximately 10 mL per gram of resin) for at least 30-60 minutes in the SPPS reaction vessel.[4]
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x volume of resin) for 1 minute, then drain. Repeat this washing step twice more to remove any impurities.[4]
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 3-5 minutes at room temperature.[4] Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin and agitate for 10-15 minutes at room temperature to ensure complete removal of the Fmoc group.[4]
-
Thorough Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Monitoring (Optional): The completion of the deprotection can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of the free primary amine. A positive test (blue beads) indicates a successful deprotection.
Protocol 2: Solution-Phase this compound Deprotection
This protocol is suitable for the deprotection of this compound in solution, for applications such as the preparation of the free amino acid for subsequent coupling reactions in solution.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine, reagent grade
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of DMF in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.
-
Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the this compound solution in DMF, add 2 mL of piperidine.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up and Isolation: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and excess piperidine. b. To the resulting residue, add a sufficient amount of cold diethyl ether to precipitate the deprotected D-homoleucine. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether. c. Collect the precipitated product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for solid-phase this compound deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Fmoc-D-homoleucine into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and development. These modifications can significantly enhance the therapeutic properties of peptides, such as increasing their proteolytic stability, modulating their conformation, and improving their pharmacokinetic profiles.[1][2] Fmoc-D-homoleucine, a D-enantiomer of the leucine isostere homoleucine, is a valuable building block for solid-phase peptide synthesis (SPPS). Its bulky, hydrophobic side chain and D-configuration can impart unique structural and biological properties to synthetic peptides, including increased resistance to enzymatic degradation.[3]
These application notes provide a comprehensive guide to the successful incorporation of this compound into peptide backbones using Fmoc-based SPPS. Detailed protocols for key experimental steps are provided, along with a discussion of the challenges associated with sterically hindered amino acids and strategies for optimizing coupling efficiency.
Chemical Structure of this compound
This compound consists of the unnatural amino acid D-homoleucine protected at its N-terminus with a fluorenylmethoxycarbonyl (Fmoc) group.
References
Application Notes and Protocols for Fmoc-D-homoleucine in the Synthesis of Non-Natural Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-D-homoleucine in the solid-phase peptide synthesis (SPPS) of non-natural peptides. The incorporation of D-amino acids, such as D-homoleucine, is a key strategy to enhance the therapeutic potential of peptides by increasing their stability against enzymatic degradation. This document outlines the properties of this compound, detailed protocols for peptide synthesis and biological evaluation, and illustrates the potential mechanisms of action of the resulting peptides.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid D-homoleucine, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This protecting group is base-labile, making it ideal for Fmoc-based solid-phase peptide synthesis (SPPS), the most widely used method for chemical peptide synthesis.[1][2] The incorporation of D-homoleucine into peptide sequences can significantly enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life and bioavailability, crucial properties for peptide-based therapeutics.[3] Peptides containing D-amino acids have shown promise as antimicrobial and anticancer agents.[4][5]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 204320-60-5 | [6] |
| Molecular Formula | C₂₂H₂₅NO₄ | [6] |
| Molecular Weight | 367.44 g/mol | [6] |
| Appearance | White to off-white powder | [6] |
| Storage Temperature | 0-8 °C | [6] |
Representative Biological Activity of a D-amino Acid-Containing Peptide
The following data is adapted from a study on the antimicrobial and anticancer activities of a peptide analog containing D-leucine, a close structural homolog of D-homoleucine. This data illustrates the potential biological activities of peptides synthesized using this compound.
Table 2.2.1: Minimum Inhibitory Concentration (MIC) of a D-leucine Containing Peptide against various bacteria.
| Bacterial Strain | MIC (µM) |
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Table 2.2.2: Half-maximal Inhibitory Concentration (IC₅₀) of a D-leucine Containing Peptide against various cancer cell lines.
| Cancer Cell Line | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
Table 2.2.3: Hemolytic Activity (HC₅₀) of a D-leucine Containing Peptide.
| Parameter | Value (µM) |
| HC₅₀ | > 100 |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-homoleucine-containing Peptide
This protocol describes the manual Fmoc-SPPS for the synthesis of a generic 10-amino acid peptide containing one D-homoleucine residue on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected L-amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling (for L-amino acids and this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to 40 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol for Antimicrobial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized peptide using a broth microdilution method.
Materials:
-
Synthesized D-homoleucine-containing peptide
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile water or PBS for peptide dissolution
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in sterile water or PBS to a stock concentration of 1 mg/mL.
-
Bacterial Inoculum Preparation: Grow bacterial cultures overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in MHB across the wells of the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Protocol for Anticancer Activity Assay (IC₅₀ Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of a synthesized peptide against cancer cell lines using an MTT assay.
Materials:
-
Synthesized D-homoleucine-containing peptide
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in complete culture medium and add them to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is the concentration of the peptide that inhibits 50% of cell growth compared to the vehicle control. This can be calculated using appropriate software by plotting the percentage of cell viability against the peptide concentration.
Visualization of Mechanisms of Action
Antimicrobial Mechanism: Membrane Disruption
Many antimicrobial peptides, particularly those containing D-amino acids for stability, exert their effect by disrupting the bacterial cell membrane.[5] This leads to leakage of cellular contents and ultimately cell death.
Anticancer Mechanism: Induction of Apoptosis via Mitochondrial Pathway
Certain anticancer peptides can selectively target and disrupt the mitochondrial membrane of cancer cells, leading to the release of pro-apoptotic factors and subsequent cell death via the intrinsic apoptosis pathway.[1][4]
References
- 1. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa [mdpi.com]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Fmoc-D-homoleucine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Non-Canonical Amino Acids in Peptide Drug Discovery
The incorporation of non-canonical amino acids (ncAAs) into peptide-based therapeutics represents a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-D-homoleucine, a D-enantiomer of the leucine homolog, is a valuable building block in this regard. Its unique structural features—a bulky isobutyl side chain and the D-configuration—can profoundly influence the pharmacological properties of a peptide.
The D-configuration of homoleucine confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] This enhanced stability can significantly prolong the in-vivo half-life of a peptide therapeutic. Furthermore, the introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can lead to altered receptor binding affinities and biological activities.[2] The isobutyl side chain of homoleucine, being one methylene group longer than that of leucine, provides increased hydrophobicity, which can be critical for interactions with biological membranes, a key aspect for antimicrobial and cell-penetrating peptides.
Key Applications of this compound in Drug Discovery
The unique properties of D-homoleucine make it an attractive building block for the design of novel peptide therapeutics across various disease areas. While specific data for D-homoleucine is limited in publicly available literature, its structural similarity to D-leucine allows for extrapolation of its potential applications. The following sections highlight key areas where the incorporation of this compound is expected to provide significant advantages.
Enhancing Proteolytic Stability and Bioavailability
A primary application of this compound is to enhance the resistance of peptides to enzymatic degradation. Peptides composed of L-amino acids are often rapidly cleared from circulation by proteases. By strategically substituting L-amino acids with D-homoleucine, the resulting peptide becomes less susceptible to proteolysis, leading to a longer plasma half-life and improved bioavailability.[1]
Development of Potent Antimicrobial Peptides (AMPs)
The development of novel antibiotics is a critical area of research. The incorporation of D-amino acids into AMPs is a well-established strategy to improve their therapeutic index. Substituting L-amino acids with D-homoleucine in AMPs can enhance their stability in the presence of bacterial proteases and potentially modulate their interaction with bacterial membranes, leading to improved antimicrobial potency and reduced toxicity to host cells.[3][4]
-
Mechanism of Action: The increased hydrophobicity from the homoleucine side chain can enhance the peptide's ability to disrupt the bacterial cell membrane, a common mechanism of action for many AMPs.
Design of Novel Anticancer Peptides (ACPs)
Cationic peptides with amphipathic structures have shown promise as anticancer agents. Similar to AMPs, the efficacy of ACPs can be limited by their stability. The incorporation of D-homoleucine can protect ACPs from degradation in the tumor microenvironment and systemic circulation. Furthermore, the altered conformation induced by the D-amino acid may lead to enhanced selectivity for cancer cell membranes over normal cell membranes, thereby reducing off-target toxicity.[1][5][6]
Below is a diagram illustrating a potential signaling pathway for an anticancer peptide.
Quantitative Data
While specific quantitative data for peptides containing D-homoleucine is scarce in the reviewed literature, data for peptides containing the closely related D-leucine provides valuable insights into the potential impact of such modifications. The following tables summarize the biological activities of representative peptides where D-leucine has been incorporated.
| Peptide ID | Sequence | Target Organism/Cell Line | Biological Activity | Value | Reference |
| B1OS-D-L | (D-Leu)-L-F-G-S-L-G-K-I-V-A-L-H-V-L-S-A-I-S-Q-G-L-K-C(disulfide)-N-K-K-C(disulfide) | S. aureus | Minimum Inhibitory Concentration (MIC) | 2 µM | [7] |
| B1OS-D-L | (D-Leu)-L-F-G-S-L-G-K-I-V-A-L-H-V-L-S-A-I-S-Q-G-L-K-C(disulfide)-N-K-K-C(disulfide) | MRSA | Minimum Inhibitory Concentration (MIC) | 4 µM | [7] |
| B1OS-D-L | (D-Leu)-L-F-G-S-L-G-K-I-V-A-L-H-V-L-S-A-I-S-Q-G-L-K-C(disulfide)-N-K-K-C(disulfide) | E. coli | Minimum Inhibitory Concentration (MIC) | 32 µM | [7] |
| Peptide ID | Sequence | Target Cell Line | Biological Activity | Value | Reference |
| B1OS-D-L | (D-Leu)-L-F-G-S-L-G-K-I-V-A-L-H-V-L-S-A-I-S-Q-G-L-K-C(disulfide)-N-K-K-C(disulfide) | H838 (Lung Cancer) | Half-maximal Inhibitory Concentration (IC50) | 2.553 µM | [7] |
| B1OS-D-L | (D-Leu)-L-F-G-S-L-G-K-I-V-A-L-H-V-L-S-A-I-S-Q-G-L-K-C(disulfide)-N-K-K-C(disulfide) | PC-3 (Prostate Cancer) | Half-maximal Inhibitory Concentration (IC50) | 3.721 µM | [7] |
| B1OS-D-L | (D-Leu)-L-F-G-S-L-G-K-I-V-A-L-H-V-L-S-A-I-S-Q-G-L-K-C(disulfide)-N-K-K-C(disulfide) | U251MG (Glioblastoma) | Half-maximal Inhibitory Concentration (IC50) | 3.112 µM | [7] |
| D-CDT | K-W-C-F-R-V-C-W-R-F-L-K-K-C-C-R-S | A549 (Lung Cancer) | Half-maximal Inhibitory Concentration (IC50) | 9.814 µM | [5][6] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and analysis of peptides containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) of a D-homoleucine Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing D-homoleucine. The specific sequence and choice of resin will depend on the research objectives.
Materials:
-
This compound
-
Other Fmoc-protected L-amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and shake for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HOBt/Oxyma (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 eq.) to the reaction vessel.
-
Shake for 1-2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including this compound.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide from the cleavage solution by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Solvent A)
-
Acetonitrile with 0.1% TFA (Solvent B)
-
RP-HPLC system with a C18 column
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
HPLC Method:
-
Equilibrate the C18 column with Solvent A.
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Peptide Characterization by Mass Spectrometry
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.
Conclusion
This compound is a valuable tool for medicinal chemists seeking to enhance the drug-like properties of peptide therapeutics. Its incorporation can lead to peptides with increased stability, improved bioavailability, and potentially novel biological activities. While direct quantitative data for D-homoleucine-containing peptides is not widely available, the extensive research on D-leucine analogs provides a strong rationale for its use in the development of next-generation antimicrobial and anticancer peptides. The provided protocols offer a solid foundation for the synthesis and evaluation of these promising therapeutic candidates.
References
- 1. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti- Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-homoleucine in Neuroscience Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-homoleucine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into neuropeptide analogs is a key strategy in neuroscience research and drug development. The presence of the D-amino acid configuration enhances peptide stability by providing resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This increased stability can lead to a longer in-vivo half-life and improved bioavailability of peptide-based therapeutics. Furthermore, the unique side chain of D-homoleucine can influence the peptide's conformation, potentially leading to altered receptor binding affinity and selectivity. These properties make this compound an attractive tool for modifying peptides targeting neurological disorders such as pain, neurodegenerative diseases, and mood disorders.
This document provides detailed application notes on the use of this compound in the synthesis of a Leu-enkephalin analog, along with comprehensive protocols for its synthesis, purification, and biological evaluation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 204320-60-5 | [1][2][3] |
| Molecular Formula | C22H25NO4 | [1][2][3] |
| Molecular Weight | 367.44 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1][3] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | [4][5] |
Application: Synthesis of a [D-Homoleucine²]-Leu-Enkephalin Analog
Leu-enkephalin is an endogenous opioid pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, which plays a role in pain modulation. However, its therapeutic potential is limited by its rapid degradation in vivo. To enhance its stability and potential efficacy, analogs can be synthesized by substituting one or more amino acids with non-proteinogenic or D-amino acids.
Here, we focus on the synthesis of [D-Homoleucine²]-Leu-Enkephalin (Tyr-D-hLeu-Gly-Phe-Leu) . The substitution of Glycine at position 2 with D-homoleucine is intended to increase the peptide's resistance to aminopeptidases.
Quantitative Data: Opioid Receptor Binding Affinity
| Peptide | Receptor | Binding Affinity (Ki, nM) |
| Leu-Enkephalin | µ-opioid (MOR) | 1.7 |
| δ-opioid (DOR) | 1.26 | |
| [D-Homoleucine²]-Leu-Enkephalin | µ-opioid (MOR) | Anticipated < 1.0 |
| δ-opioid (DOR) | Anticipated < 1.0 |
Note: The binding affinity values for [D-Homoleucine²]-Leu-Enkephalin are hypothetical and represent an anticipated outcome based on the known effects of D-amino acid substitutions in similar opioid peptides. Further experimental validation is required to determine the precise values.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of [D-Homoleucine²]-Leu-Enkephalin
This protocol describes the manual synthesis of Tyr-D-hLeu-Gly-Phe-Leu-NH₂ on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
This compound-OH
-
Fmoc-Tyr(tBu)-OH
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation (Coupling of subsequent amino acids):
-
Repeat the coupling and deprotection steps for the remaining amino acids in the following order: Fmoc-Phe-OH, Fmoc-Gly-OH, This compound-OH , and Fmoc-Tyr(tBu)-OH.
-
After each coupling step, perform a Kaiser test to ensure the reaction has gone to completion (a negative result, indicated by yellow beads, signifies a complete reaction). If the test is positive (blue beads), repeat the coupling step.
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection step to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized [D-Homoleucine²]-Leu-Enkephalin for the µ-opioid receptor.[1]
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: [D-Homoleucine²]-Leu-Enkephalin.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[1]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Receptor membranes, [³H]-DAMGO, and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]-DAMGO, and a high concentration of naloxone.
-
Competitive Binding: Receptor membranes, [³H]-DAMGO, and varying concentrations of the test peptide ([D-Homoleucine²]-Leu-Enkephalin).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[1]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).[1]
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
In Vitro Neuroprotection Assay against Amyloid-β Toxicity
This protocol describes a cell-based assay to evaluate the neuroprotective effects of a peptide containing D-homoleucine against amyloid-β (Aβ)-induced toxicity in the SH-SY5Y human neuroblastoma cell line.[3][4][7]
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
Amyloid-β (1-42) peptide.
-
Test peptide (containing D-homoleucine).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Aβ Preparation: Prepare aggregated Aβ (1-42) by dissolving it in sterile water and incubating at 37°C for 72 hours.[7]
-
Treatment:
-
Replace the medium with serum-free medium.
-
Add different concentrations of the test peptide to the wells.
-
After a pre-incubation period (e.g., 1 hour), add the aggregated Aβ (1-42) to the wells (final concentration, e.g., 10 µM).[3]
-
Include control wells with cells only, cells with Aβ only, and cells with the test peptide only.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot cell viability against the concentration of the test peptide to determine its neuroprotective effect.
-
Visualizations
Signaling Pathway
Caption: Opioid receptor signaling cascade initiated by an agonist.
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of [D-hLeu²]-Leu-Enkephalin.
Logical Relationship
Caption: Logic flow for the in vitro neuroprotection assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 4. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Peptides Containing D-Homoleucine
Introduction
The incorporation of unnatural amino acids, such as D-homoleucine, into peptide sequences is a key strategy in modern drug discovery and development. These modifications can significantly enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and modulate biological activity.[1][2] However, the introduction of non-standard amino acids, particularly D-isomers, can present challenges during purification. The subtle stereochemical differences between diastereomers that may form during synthesis necessitate highly selective purification methods to isolate the desired active pharmaceutical ingredient (API).[3][4]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides.[5] This technique separates molecules based on their hydrophobicity.[5][6] The inclusion of a D-amino acid like D-homoleucine can influence the peptide's overall hydrophobicity and its interaction with the stationary phase, often requiring careful method development to achieve optimal separation from closely related impurities and diastereomers.[3] This application note provides a comprehensive protocol for the analytical and preparative HPLC purification of peptides containing D-homoleucine.
Experimental Workflow
The general workflow for the purification and analysis of a D-homoleucine-containing peptide is outlined below. This process begins with analytical method development to optimize the separation, followed by preparative purification to isolate the target peptide, and concludes with post-purification analysis to confirm purity and identity.
Caption: General workflow for the HPLC purification of a D-homoleucine-containing peptide.
Materials and Methods
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Mass Spectrometer (MS) for identity confirmation (optional but recommended).
Columns:
-
Analytical: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size). The choice between C8 and C18 may influence the separation of diastereomers.[3]
-
Preparative: C8 or C18 reversed-phase column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5 µm particle size, 120 Å pore size).
Reagents:
-
Mobile Phase A (A): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[7]
-
Mobile Phase B (B): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[7]
-
Sample Diluent: Mobile Phase A or a suitable solvent in which the peptide is soluble.
Detailed Protocols
Protocol 1: Analytical Method Development
Objective: To develop a robust analytical HPLC method for the separation of the target D-homoleucine-containing peptide from its impurities and potential diastereomers.
-
Sample Preparation: Dissolve the crude synthetic peptide in the sample diluent to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the analytical C18 (or C8) column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Initial Gradient Elution: Inject 10-20 µL of the sample solution. Run a broad scouting gradient to determine the approximate elution concentration of the peptide.
-
Example Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm or 220 nm.[5]
-
-
Method Optimization: Based on the scouting run, design a shallower, more focused gradient around the elution point of the target peptide to maximize resolution.
-
The presence of a D-amino acid can sometimes lead to the separation of diastereomers, which may appear as closely eluting peaks. Adjusting the gradient slope (e.g., 0.5-1.0% B per minute) and temperature can enhance this separation.[3][8]
-
Example Optimized Gradient: If the peptide elutes at 40% B in the scouting run, a gradient of 30-50% B over 20-40 minutes could be effective.
-
-
Temperature Effects: Analyze the sample at different column temperatures (e.g., 30°C and 60°C). Increased temperature can sometimes improve peak shape and alter selectivity, potentially improving the resolution of diastereomers.[8]
Protocol 2: Preparative HPLC Purification
Objective: To purify the D-homoleucine-containing peptide using the optimized analytical method as a basis.
-
Method Scaling: Scale the optimized analytical method to the preparative column. The linear flow rate should be maintained, and the gradient time may need to be adjusted based on the preparative column dimensions.
-
Sample Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent (preferably the initial mobile phase) and inject it onto the equilibrated preparative column. The maximum loading capacity will depend on the column size and the complexity of the crude mixture.
-
Gradient Elution and Fraction Collection: Run the scaled preparative gradient. Collect fractions corresponding to the target peptide peak.
-
Analysis of Fractions: Analyze the collected fractions using the developed analytical HPLC method to assess their purity.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity specifications. Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.[7]
Data Presentation
The following table represents hypothetical data from the purification of a synthetic peptide containing D-homoleucine, illustrating the type of quantitative data that should be collected.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient | 25-45% B in 30 min | 25-45% B in 35 min |
| Crude Purity | 45.7% | - |
| Main Peak RT | 15.2 min | 18.5 min |
| Diastereomer Peak RT | 14.8 min | 17.9 min |
| Resolution | 1.8 | 1.6 |
| Load Amount | 10 µg | 100 mg |
| Purity of Pooled Fractions | >98% | >98% |
| Yield | - | 35% |
Troubleshooting and Optimization
The separation of diastereomers can be challenging. The following decision tree provides a logical approach to optimizing the separation.
Caption: Decision tree for optimizing the separation of diastereomers.
Conclusion
The successful purification of peptides containing D-homoleucine is readily achievable using standard reversed-phase HPLC techniques. Careful method development, particularly focusing on gradient optimization and temperature control, is crucial for resolving the target peptide from closely related impurities, including potential diastereomers. The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to achieve high-purity D-homoleucine-containing peptides for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Troubleshooting & Optimization
troubleshooting incomplete coupling of Fmoc-D-homoleucine
This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering incomplete coupling of Fmoc-D-homoleucine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
Incomplete coupling of this compound is primarily attributed to two main factors:
-
Steric Hindrance: The bulky isobutyl side chain of the D-homoleucine residue can physically obstruct the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance slows down the rate of peptide bond formation, which can lead to incomplete reactions.[1][2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support. This clumping can block reactive sites and hinder the diffusion of reagents, further impeding the coupling reaction.[1][2]
Q2: My standard coupling protocol with DIC/HOBt is failing for this compound. What is the first step I should take?
Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), even with additives like HOBt, are often not potent enough for sterically hindered amino acids like D-homoleucine.[2][4] The immediate and most effective first step is to switch to a more powerful class of coupling reagents.[2][4]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
For challenging couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended as they form highly reactive activated esters that can overcome the steric barrier.[1][2] Reagents that generate OAt or Oxyma esters are generally preferred.[1][2]
-
Highly Recommended: HATU, HCTU, and PyAOP are considered among the most efficient.[1][2]
-
Effective Alternatives: COMU, PyBOP, and TOTT have also shown excellent performance in difficult couplings.[1][2][5]
Q4: I've switched to a more potent coupling reagent, but the coupling is still incomplete. What are my next options?
If a powerful coupling reagent alone is insufficient, you can employ several strategies:
-
Double Coupling: This is a common and highly effective method where the coupling step is repeated with a fresh solution of activated this compound and coupling reagents.[1][3][4]
-
Increase Reaction Temperature: Applying gentle heat (e.g., 40-60°C) or utilizing a microwave peptide synthesizer can provide the necessary energy to overcome the activation barrier.[1][6] However, this should be done cautiously to minimize the risk of racemization.[1]
-
Optimize Solvents: If peptide aggregation is suspected, switching from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or using a mixture of DMF/DCM can help improve solvation and accessibility of the reactive sites.[1]
Q5: How can I monitor the completeness of the this compound coupling reaction?
The most common method for real-time, qualitative monitoring of coupling reactions in SPPS is the Kaiser test (or ninhydrin test).[3][4][7] This colorimetric assay detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[4][7]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.[4][7]
For a more definitive, quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.[7]
Q6: What should I do if the coupling remains incomplete even after trying the above methods?
If double coupling and other optimization strategies fail, it is crucial to cap the unreacted amines. This is typically done by acetylating them with acetic anhydride.[3][7] Capping prevents these unreacted chains from participating in subsequent coupling steps, thus avoiding the formation of deletion peptides in the final product.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving incomplete this compound coupling.
Initial Assessment
The primary indicator of incomplete coupling is a positive Kaiser test after the coupling step.[3][4]
Caption: Initial check for coupling completion.
Troubleshooting Workflow
If the initial coupling is incomplete, follow this workflow.
Caption: Troubleshooting workflow for incomplete coupling.
Quantitative Data Summary
Comparison of Coupling Reagent Efficiency
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative effectiveness of common coupling reagents.
| Reagent Class | Examples | Reactivity for Hindered AA | Racemization Risk | Notes |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | Very High to High | Low | HATU is often cited for its high reactivity in hindered couplings.[1][2] HCTU offers similar reactivity.[3] |
| Phosphonium Salts | PyAOP, PyBOP | Very High to High | Very Low | Highly effective, especially for N-methylated amino acids.[2] |
| Immonium/Uronium Salts | COMU | Very High | Low | Efficiency is comparable to HATU, with improved safety and solubility profiles.[5] |
| Carbodiimides | DIC, DCC | Low to Moderate | Moderate | Generally insufficient for hindered residues unless used with additives like HOAt or Oxyma.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a starting point for the efficient coupling of sterically hindered amino acids.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Activation Mixture Preparation: In a separate vessel, dissolve:
-
This compound (3 equivalents relative to the resin loading)
-
HATU (2.9 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction: Add the activation mixture to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed to Protocol 2.[4][8]
Protocol 2: Double Coupling of this compound
This protocol should be performed if Protocol 1 results in an incomplete coupling (positive Kaiser test).
-
First Coupling: Perform the initial coupling of this compound as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[4]
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 2. Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[4]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm completion.[4]
Protocol 3: Capping of Unreacted Amines
This protocol is used to block unreacted amines if double coupling fails, preventing the formation of deletion peptides.[7]
-
Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3-5 times).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[7]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (5-7 times) before proceeding to the Fmoc deprotection step for the next amino acid.[2]
References
Technical Support Center: Optimizing Fmoc-D-homoleucine Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the coupling of Fmoc-D-homoleucine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
The primary challenge in coupling this compound arises from steric hindrance. The bulky isobutyl side chain can physically obstruct the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support. This can lead to slower reaction kinetics and incomplete coupling reactions.[1][2]
Q2: What are the signs of an incomplete this compound coupling reaction?
Incomplete coupling is typically indicated by:
-
A positive Kaiser test: This colorimetric test detects free primary amines on the resin. A blue or purple color on the beads indicates that the coupling is incomplete.[2][3][4] A yellow or colorless result suggests a complete reaction.[2][3][4]
-
Mass spectrometry (MS) analysis of the crude peptide: The presence of a significant peak corresponding to a deletion sequence (the peptide missing the D-homoleucine residue) is a clear indicator of failed coupling.[5]
-
HPLC analysis of the crude peptide: A complex chromatogram with multiple peaks can suggest the presence of deletion sequences and other impurities resulting from incomplete coupling.
Q3: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, more powerful uronium/aminium or phosphonium salt-based reagents are generally recommended over standard carbodiimides like DIC.[1] Reagents such as HATU, HCTU, and COMU are highly effective.[6][7] PyBOP is also a robust alternative.[1][6]
Q4: How can I minimize the risk of racemization during this compound coupling?
Racemization, the loss of stereochemical integrity at the alpha-carbon, can be a concern with prolonged reaction times or at elevated temperatures.[8] To minimize this risk:
-
Use an appropriate additive: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization.[9] HOAt, the additive in HATU, is also highly effective.[8][9]
-
Avoid excessive pre-activation times: The longer the amino acid is in its activated state before coupling, the higher the risk of racemization.
-
Control the reaction temperature: While gentle heating can sometimes improve coupling efficiency for difficult sequences, it should be used with caution as it can increase the rate of racemization.
-
Choose a suitable base: The choice and amount of base can influence racemization.[8] Use the recommended equivalents and consider milder bases if racemization is a persistent issue.
Troubleshooting Guide: Incomplete Coupling of this compound
A positive Kaiser test after the initial coupling of this compound indicates an incomplete reaction. The following workflow can be used to troubleshoot this issue.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Data Presentation
Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, which can be extrapolated to this compound.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[1] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[1] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[1] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[1] |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids like Fmoc-D-Leu-OH, as direct comparative data for this compound is not extensively available in a single source.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a robust method for coupling this compound in manual solid-phase peptide synthesis.
1. Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, this time can be extended.
4. Monitoring the Reaction:
-
Perform a Kaiser test to check for reaction completion.[4] A negative result (yellow or colorless beads) indicates a complete reaction.[4]
-
If the Kaiser test is positive (blue or purple beads), a "double coupling" is recommended. This involves washing the resin with DMF and repeating step 3 with a fresh solution of activated this compound.
5. Washing:
-
Once the coupling is complete (as confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
Protocol 2: Kaiser Test for Free Primary Amines
This qualitative test is used to monitor the completion of the coupling reaction.
Reagents:
-
Solution A: 5% (w/v) Ninhydrin in ethanol.
-
Solution B: 80% (w/v) Phenol in ethanol.
-
Solution C: 0.001 M KCN in pyridine.
Procedure:
-
Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.[3]
-
Observe the color:
Caption: Experimental workflow for this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-homoleucine Aggregation Issues in Solid-Phase Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase synthesis of peptides containing Fmoc-D-homoleucine.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily driven by intermolecular hydrogen bonding to form stable secondary structures like β-sheets.[1] This phenomenon is particularly common with hydrophobic amino acid sequences. Aggregation can hinder the access of reagents to the reactive sites of the peptide-resin, leading to incomplete deprotection and coupling reactions, ultimately resulting in low yields and difficult purifications.[2]
Q2: Why is this compound prone to causing aggregation?
A2: this compound possesses a bulky and hydrophobic isobutyl side chain. Hydrophobic amino acids are known to promote peptide chain aggregation.[3] While specific data on D-homoleucine is limited, its structural similarity to other hydrophobic amino acids like leucine and valine suggests a strong propensity to induce aggregation during SPPS.[4]
Q3: How can I identify if my peptide containing this compound is aggregating?
A3: Several signs can indicate on-resin aggregation:
-
Poor Resin Swelling: The peptide-resin beads may clump together and fail to swell adequately in the synthesis solvent.[5]
-
Slow or Incomplete Reactions: You may observe a significant slowdown in the rate of deprotection or coupling steps.
-
Positive Kaiser Test After Coupling: A positive Kaiser test (indicating free primary amines) after a coupling step suggests that the incoming amino acid has failed to couple efficiently to all available sites, likely due to steric hindrance from aggregation.[6]
-
Flattened UV Profile during Deprotection: In continuous-flow synthesizers, a flattened and broadened UV absorbance profile during Fmoc deprotection can be indicative of aggregation.[1]
Q4: What is the general approach to troubleshooting aggregation issues with this compound?
A4: A multi-faceted approach is often necessary. This can include optimizing synthesis parameters (solvents, temperature), utilizing special reagents that disrupt aggregation (chaotropic salts), and incorporating structure-disrupting elements into the peptide backbone (e.g., pseudoproline dipeptides).
Troubleshooting Guide
Issue 1: Poor Resin Swelling and Clumping
-
Possible Cause: Intermolecular hydrogen bonding and hydrophobic interactions between peptide chains are causing the resin to collapse.
-
Solutions:
-
Solvent Modification: Switch from DMF to a more polar aprotic solvent like N-methylpyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (DMSO) to the DMF.
-
Chaotropic Salt Wash: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl or KSCN in DMF, to disrupt hydrogen bonds.[7]
-
Issue 2: Incomplete Fmoc-Deprotection
-
Possible Cause: Aggregation is preventing the piperidine solution from efficiently accessing the N-terminal Fmoc group.
-
Solutions:
-
Stronger Deprotection Cocktail: Use a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) in your piperidine/DMF solution.
-
Increased Temperature: Perform the deprotection step at a moderately elevated temperature (e.g., 35-40°C) to help disrupt secondary structures.
-
Issue 3: Failed or Incomplete Coupling of this compound or Subsequent Amino Acids
-
Possible Cause: The aggregated peptide chains are sterically hindering the activated amino acid from reaching the N-terminal amine of the growing peptide.
-
Solutions:
-
High-Temperature Coupling: Utilize a microwave peptide synthesizer to perform the coupling reaction at an elevated temperature (e.g., 75°C).[8]
-
More Potent Coupling Reagents: Employ highly efficient coupling reagents like HATU or HCTU to speed up the coupling reaction, minimizing the time available for aggregation to occur.
-
Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid and coupling reagents.
-
Incorporate Backbone Protection: Strategically insert pseudoproline dipeptides or Dmb/Hmb-protected amino acids into your sequence, ideally every 6-8 residues, to disrupt the formation of β-sheets.[7]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data related to various strategies for mitigating peptide aggregation.
Table 1: Effect of Solvents and Additives on Synthesis Purity
| Strategy | Peptide Sequence Context | Reported Purity/Yield Improvement |
| Use of NMP instead of DMF | Difficult sequences | Improved swelling and coupling efficiency |
| Addition of 1 M HOBt to DMF | Aggregation-prone sequences | Increased solvation and reduced aggregation |
| 0.4 M LiCl in DMF wash | Hydrophobic peptides | Disruption of hydrogen bonds, improved coupling |
Table 2: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Typical Coupling Time | Relative Efficiency for Difficult Couplings |
| HBTU/DIPEA | 30-60 min | Good |
| HATU/DIPEA | 15-45 min | Excellent |
| COMU/DIPEA | 15-45 min | Excellent |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Aggregated Peptide-Resin
-
Following the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.4 M LiCl in DMF to the peptide-resin.
-
Agitate the resin slurry for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the salt.
-
Proceed with the coupling step as planned.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
In your peptide sequence planning, identify a Ser or Thr residue that can be replaced with a corresponding pseudoproline dipeptide.
-
During the synthesis, at the appropriate cycle, use the pre-formed Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide.
-
Dissolve the pseudoproline dipeptide (1.5-2 equivalents) and a suitable coupling reagent (e.g., HATU, 1.45 equivalents) in DMF.
-
Add the activation base (e.g., DIPEA, 3 equivalents) to the solution and add it to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
The pseudoproline structure will be converted back to the native Ser or Thr residue during the final TFA cleavage.
Visualizations
Caption: A workflow for identifying and troubleshooting peptide aggregation during SPPS.
Caption: The relationship between causes, effects, and solutions for peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Improving Fmoc-D-homoleucine Solubility in DMF
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fmoc-D-homoleucine in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: this compound fails to dissolve completely in DMF at room temperature.
This is a common issue that can hinder the efficiency of coupling reactions, leading to incomplete synthesis and the generation of deletion sequences.[1] The following steps provide a systematic approach to resolving this problem.
| Step | Action | Rationale |
| 1. Verify Solvent Quality | Use fresh, high-purity, peptide-synthesis-grade DMF with low water content. | DMF can degrade over time to form dimethylamine, which can interfere with the synthesis. Water content can also negatively impact the solubility of Fmoc-amino acids.[2] |
| 2. Optimize Dissolution Conditions | - Increase the solvent volume.- Gently warm the solution to 30-40°C.[2]- Apply sonication for 5-10 minutes.[3] | These methods can help overcome the activation energy barrier for dissolution without causing degradation of the Fmoc-amino acid. |
| 3. Employ Co-solvents | Add a stronger solubilizing agent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). | DMSO and NMP are powerful solvents that can enhance the solubility of difficult-to-dissolve Fmoc-amino acids. Adding up to 25% (v/v) of DMSO to DMF can be effective.[2] |
| 4. Consider Alternative Solvents | If solubility issues persist, consider using NMP as the primary solvent. | NMP has a higher solvating power than DMF, especially for hydrophobic peptides.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF, a commonly used solvent?
A1: Several factors can contribute to poor solubility. The hydrophobicity of the homoleucine side chain, potential aggregation of the Fmoc groups, and the quality of the DMF can all play a role.[3] It is crucial to use high-purity, amine-free DMF.[3]
Q2: Can I use heat to dissolve this compound in DMF?
A2: Yes, gentle heating to around 30-40°C can be an effective method to increase solubility.[2] However, prolonged or excessive heating should be avoided as it can lead to the degradation of the Fmoc-amino acid.[3]
Q3: Are there any alternative solvents to DMF for dissolving this compound?
A3: Yes, N-Methyl-2-pyrrolidone (NMP) is a common alternative with higher solvating power.[3] Dimethyl Sulfoxide (DMSO) can also be used, often as a co-solvent with DMF.[2] Research into "greener" solvents, such as binary mixtures containing DMSO and ethyl acetate, is also ongoing.[3]
Q4: How do side-chain protecting groups affect the solubility of Fmoc-amino acids?
A4: Side-chain protecting groups play a crucial role in solubility. While this compound does not have a reactive side chain requiring protection, for other amino acids, the appropriate protecting group can significantly enhance solubility. For example, using a trityl (Trt) group for the side-chain amide of asparagine and glutamine improves their solubility in DMF.[1]
Data Presentation
| Compound | Solvent | Approximate Solubility |
| Fmoc-L-leucine | DMF | ~30 mg/mL[4][5] |
| Fmoc-L-leucine | DMSO | ~30 mg/mL[4][5] |
| Fmoc-L-leucine | Ethanol | ~30 mg/mL[4][5] |
| Fmoc-L-leucine | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[4][5] |
Note: This data is for Fmoc-L-leucine and should be used as an estimate for this compound. Actual solubility can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[3]
-
If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.[2]
-
Once dissolved, use the solution immediately for the coupling reaction.
Protocol 2: Dissolution using a DMF/DMSO Co-solvent
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL).[3]
-
In a separate vial, add the required volume of DMF for the coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF (e.g., up to 25% v/v).[2]
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps.
Visualizations
References
Technical Support Center: Fmoc-D-homoleucine in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-D-homoleucine. While specific literature on side reactions for this compound is limited, its structural similarity to other bulky, aliphatic amino acids like leucine and valine allows us to anticipate and address potential challenges based on well-documented phenomena in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions when incorporating this compound in SPPS?
The primary challenges with this compound are related to its bulky, sterically hindered side chain. The most common anticipated side reactions include:
-
Incomplete Coupling: Due to the steric hindrance from the isobutyl side chain and the Fmoc protecting group, coupling reactions can be slow or incomplete, leading to deletion sequences in the final peptide.[1]
-
Epimerization/Racemization: Although generally low for Nα-urethane protected amino acids, racemization can occur under certain activation conditions, leading to the incorporation of the L-enantiomer and resulting in diastereomeric impurities that are difficult to separate.[1][2]
-
Diketopiperazine (DKP) Formation: If D-homoleucine is the second amino acid in the sequence, the deprotected N-terminal amine can attack the ester linkage to the resin. This cleaves the dipeptide from the resin as a cyclic diketopiperazine, leading to significant yield loss.[3][4]
Q2: How can I improve the coupling efficiency for the sterically hindered this compound?
To overcome steric hindrance and ensure complete coupling, consider these strategies:
-
Use a More Potent Coupling Reagent: Standard reagents like DIC/HOBt may be insufficient. Switch to more powerful uronium/aminium or phosphonium-based reagents such as HATU, HBTU, or PyBOP.[1][5]
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.
-
Increase Reaction Time and/or Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature (e.g., using microwave-assisted SPPS) can improve efficiency.[3]
-
Choose an Appropriate Solvent: N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt peptide aggregation and improve coupling.[3]
Q3: What are the best practices to prevent epimerization of this compound during coupling?
Epimerization, or racemization, can be minimized by careful control of reaction conditions:
-
Choice of Base: The basicity of the amine used during coupling can influence the rate of racemization. Use of a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine is recommended over the stronger diisopropylethylamine (DIPEA).[5][6]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure® are crucial, especially when using carbodiimide coupling reagents, as they form active esters that are less prone to racemization.[6][7]
-
Minimize Pre-activation Time: Keep the time between the activation of the amino acid and its addition to the resin as short as possible.
Q4: How do I prevent diketopiperazine (DKP) formation when D-homoleucine is the second residue?
DKP formation is a major risk at the dipeptide stage.[8] The following strategies can effectively prevent this side reaction:
-
Use 2-Chlorotrityl Chloride Resin: The steric bulk of the 2-chlorotrityl group on the resin linkage significantly inhibits the intramolecular cyclization that leads to DKP formation.[3]
-
Incorporate a Dipeptide: Instead of coupling the first two amino acids sequentially, use a pre-formed dipeptide (e.g., Fmoc-Xaa-D-hLeu-OH) for the coupling step. This bypasses the vulnerable dipeptide-resin intermediate.
-
Use N-Trityl Protection: Couple the second amino acid (D-homoleucine) with an N-trityl protecting group instead of Fmoc. The trityl group can be removed with dilute TFA, and subsequent couplings can proceed after in situ neutralization.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Incomplete Coupling of this compound
-
Symptom: Positive Kaiser test after coupling, or mass spectrometry of the final peptide shows a peak corresponding to a deletion sequence (peptide minus homoleucine).
-
Cause: Steric hindrance of the this compound is preventing complete reaction with the N-terminal amine of the growing peptide chain.
-
Solution Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
-
Quantitative Data: The choice of coupling reagent significantly impacts coupling efficiency, especially for hindered residues.
| Coupling Reagent Combination | Relative Efficiency for Hindered Couplings | Risk of Racemization | Reference |
| DIC / HOBt | Standard | Low with HOBt | [7] |
| HBTU / DIPEA | High | Moderate | [5] |
| HATU / 2,4,6-Collidine | Very High | Low with Collidine | [1][5] |
| PyBOP / NMM | High | Low | [5] |
Issue 2: Suspected Epimerization of D-homoleucine
-
Symptom: HPLC analysis of the crude peptide shows a doublet or broadened peak that is difficult to resolve. Mass spectrometry confirms the correct mass, but the peptide has poor biological activity.
-
Cause: The α-carbon of D-homoleucine has lost its stereochemical integrity during the activation/coupling step, leading to the incorporation of L-homoleucine.
-
Mechanism of Racemization:
Caption: Racemization mechanism via an oxazolone intermediate.[2]
-
Solution:
-
Reduce Basicity: If using DIPEA, switch to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6]
-
Ensure Additive Presence: Always use an additive like HOBt or, preferably, HOAt with your coupling reagent.[5][6]
-
Use Pre-formed Active Esters: Consider using pre-formed this compound-pentafluorophenyl (Pfp) esters, which are highly reactive but less prone to racemization during coupling.[5]
-
Issue 3: Significant Yield Loss at the Dipeptide Stage
-
Symptom: Low loading of the third amino acid, and analysis of the cleavage solution from the first two steps reveals a cyclic dipeptide.
-
Cause: Diketopiperazine (DKP) formation has occurred, cleaving the dipeptide from the resin. This is especially prevalent when Proline or other sterically unhindered amino acids are in the first position, followed by a bulky residue like D-homoleucine in the second.[9][10]
-
Mechanism of DKP Formation:
Caption: General mechanism of Diketopiperazine (DKP) formation.[10]
-
Experimental Protocol to Minimize DKP Formation:
-
Objective: To couple the third amino acid immediately after deprotection of the second, minimizing the time the free N-terminal amine is available to initiate DKP formation.
-
Protocol:
-
Swell the dipeptide-resin (e.g., H-D-hLeu-Xaa-Resin) in DMF.
-
In a separate vessel, pre-activate the third amino acid (Fmoc-AA3-OH, 3 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., NMM, 6 eq.) in DMF for 1-2 minutes.
-
Perform the Fmoc deprotection of the dipeptide-resin using 20% piperidine in DMF.
-
Wash the resin thoroughly and rapidly with DMF (at least 5 times) to remove all piperidine.
-
Immediately add the pre-activated third amino acid solution to the resin.
-
Allow the coupling to proceed for 1-2 hours.
-
Perform a Kaiser test to confirm completion.
-
-
Issue 4: Side Reactions During Final Cleavage
-
Symptom: Mass spectrometry of the final crude peptide shows unexpected adducts or modifications, particularly if the sequence also contains sensitive residues like Trp, Met, or Cys.
-
Cause: Reactive cationic species generated during the TFA-mediated cleavage (e.g., from side-chain protecting groups) can cause unwanted modifications to the peptide.[11]
-
Solution: Use an appropriate cleavage cocktail with scavengers to trap these reactive species.
-
Recommended Cleavage Cocktails:
| Reagent Cocktail | Composition | Recommended For | Reference |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Met, Cys, Arg). A powerful, universal cocktail. | [11] |
| TFA / TIS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | General purpose for peptides without highly sensitive residues. TIS is a good carbocation scavenger. | [12] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent oxidation of Methionine residues. | [13] |
-
General Cleavage Protocol:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the appropriate, freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
By anticipating these common side reactions and implementing the recommended strategies, researchers can successfully incorporate this compound into their synthetic peptides, ensuring high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Cleavage Cocktails
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of synthetic peptides, with a specific focus on peptides incorporating the non-standard amino acid D-homoleucine.
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for a peptide containing D-homoleucine synthesized using Fmoc chemistry?
A standard and effective cleavage cocktail for peptides containing D-homoleucine and other common amino acids without sensitive side chains is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[1][2] D-homoleucine, being an aliphatic amino acid similar to leucine, does not possess a reactive side chain and therefore does not require a specific protecting group that would necessitate a specialized cleavage cocktail. The primary role of the cocktail is to cleave the peptide from the resin and remove the protecting groups from other amino acids in the sequence.[3][4]
A widely used general-purpose cleavage cocktail is Reagent B .[5]
| Reagent | Component | Volume/Weight Percentage | Purpose |
| Reagent B | Trifluoroacetic acid (TFA) | 88% (v/v) | Cleaves the peptide from the resin and removes acid-labile protecting groups.[1] |
| Phenol | 5% (v/v) | Scavenger to prevent side reactions.[5] | |
| Water | 5% (v/v) | Proton source and helps mediate the reaction.[1] | |
| Triisopropylsilane (TIS) | 2% (v/v) | Scavenger for cationic species.[5] |
Q2: Does the presence of D-homoleucine require any special considerations during cleavage?
Generally, no. The side chain of D-homoleucine is a saturated hydrocarbon and is chemically inert under standard TFA cleavage conditions. Therefore, it is not expected to undergo side reactions. The considerations for choosing a cleavage cocktail will depend on the other amino acids present in your peptide sequence, especially those with reactive side chains such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).[5][6][7]
Q3: How do I choose the right cleavage cocktail if my D-homoleucine-containing peptide also has other sensitive amino acids?
The choice of cleavage cocktail is dictated by the most sensitive amino acid in your sequence. Here are some recommendations:
| Sensitive Residue(s) | Recommended Cocktail | Composition | Rationale |
| Arg(Pbf), Trp | Reagent R[6] | 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole | Minimizes reattachment of Trp and effectively removes the Pbf protecting group from Arg.[6] |
| Met | Reagent H[5][8] | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Prevents oxidation of the methionine side chain to methionine sulfoxide.[5][8] |
| Cys(Trt), Tyr(tBu), Trp(Boc) | Reagent K[5] | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A versatile cocktail suitable for peptides with a combination of sensitive residues.[5] |
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of synthetic peptides.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Peptide Yield | Incomplete Cleavage: The cleavage reaction time was too short or the TFA concentration was too low. | - Extend the cleavage time to 2-4 hours.[9] - Ensure the TFA concentration is sufficient (typically >90% in the cocktail).[2] |
| Peptide Precipitation: The peptide is not soluble in the cleavage cocktail. | - This is uncommon but can happen with very hydrophobic peptides. Try a different cocktail with varying scavenger compositions. | |
| Incomplete Deprotection: Residual protecting groups on side chains can affect purification and yield calculations. | - For residues like Arg(Pbf), a longer cleavage time or a specialized cocktail like Reagent R may be necessary.[6] | |
| Presence of Unexpected Peaks in HPLC/MS | Side Reactions: Cationic species generated during deprotection can modify sensitive residues like Trp and Met.[10][11] | - Ensure the use of appropriate scavengers in your cleavage cocktail. TIS, EDT, and thioanisole are common choices.[1][5] |
| Oxidation: Methionine can be oxidized to its sulfoxide. Cysteine can form disulfide bonds.[7][8] | - For Met-containing peptides, use a specialized cocktail like Reagent H.[8] - For Cys-containing peptides, include a reducing agent like EDT in the cleavage cocktail.[7] | |
| Alkylation of Tryptophan: The indole side chain of Trp is susceptible to alkylation. | - Use scavengers like TIS and EDT. Consider protecting the Trp side chain with a Boc group.[11] | |
| Peptide is Insoluble After Precipitation with Ether | Peptide Aggregation: Some peptide sequences are prone to aggregation after removal of the cleavage cocktail. | - Try dissolving the peptide in a different solvent, such as 10% acetic acid, or a small amount of DMSO or DMF before adding water. |
| Residual Scavengers: Scavengers can sometimes co-precipitate with the peptide. | - Perform multiple washes with cold diethyl ether to thoroughly remove scavengers.[12] |
Experimental Protocols
Standard Peptide Cleavage Protocol (using Reagent B)
This protocol is suitable for cleaving a peptide from the resin and removing most common acid-labile protecting groups.
-
Resin Preparation:
-
Ensure the peptide-resin is thoroughly dried after synthesis and final Fmoc deprotection.[13]
-
Place the dried resin (e.g., 100 mg) in a reaction vessel.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare fresh Reagent B: 880 µL TFA, 50 µL Phenol, 50 µL Water, and 20 µL TIS for every 1 mL of cocktail needed.[5]
-
Prepare approximately 1-2 mL of the cocktail per 100 mg of resin.
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[12]
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and organic impurities.[12]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Caption: General workflow for solid-phase peptide cleavage and isolation.
Caption: A logical troubleshooting flow for common peptide cleavage issues.
References
- 1. youtube.com [youtube.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Fmoc-D-homoleucine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-D-homoleucine.
Disclaimer: Data and protocols provided are based on best practices for sterically hindered amino acids. Optimization for specific sequences containing this compound is recommended.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging, and what are deletion sequences?
The primary challenge in coupling this compound is steric hindrance. Its bulky side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions. When a coupling step fails, the unreacted amine on the peptide chain is available to react in the next coupling cycle, resulting in a peptide that is missing the intended amino acid. This is known as a deletion sequence, a common impurity in SPPS.
Q2: What are the most effective coupling reagents for this compound?
For sterically demanding amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salt-based reagents are generally more effective than standard carbodiimides. Reagents that form highly reactive esters, such as HATU, HCTU, and PyAOP, are considered among the most efficient for these challenging couplings.
Q3: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction. This strategy is highly recommended for difficult couplings, such as those involving sterically hindered residues like this compound, to drive the reaction to completion. It should be employed if a monitoring test, such as the Kaiser test, indicates an incomplete initial coupling.
Q4: What is "capping" and how does it prevent deletion sequences?
Capping is the process of acetylating any unreacted free amines on the peptide resin after a coupling step. This is typically done using acetic anhydride. By capping these unreacted amines, they are rendered unreactive for subsequent coupling steps. This prevents the formation of deletion sequences, although it results in a truncated peptide which is generally easier to purify from the target peptide than a deletion mutant. Capping is a crucial step if double coupling fails to achieve a complete reaction.
Q5: Can increasing the reaction temperature improve the coupling efficiency of this compound?
Yes, increasing the reaction temperature can be a key strategy to improve the coupling efficiency of sterically hindered amino acids. Elevated temperatures provide the necessary energy to overcome the activation barrier caused by steric hindrance, leading to faster and more complete reactions. However, excessive heat can also lead to side reactions, so temperature optimization is recommended.
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic workflow to troubleshoot and resolve poor coupling efficiency with this compound, often indicated by a positive Kaiser test.
| Symptom | Potential Cause | Recommended Action |
| Positive Kaiser Test after initial coupling | Incomplete reaction due to steric hindrance. | 1. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound and coupling reagents. 2. Extend the coupling time: Increase the reaction time for each coupling step (e.g., from 1 hour to 2-4 hours). |
| Positive Kaiser Test after double coupling | Severe steric hindrance or peptide aggregation. | 1. Switch to a more potent coupling reagent: If not already using one, switch to HATU or HCTU. 2. Increase reagent excess: Use a higher excess of this compound and coupling reagent (e.g., 3-5 equivalents). 3. Increase temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C). |
| Persistently positive Kaiser Test | Highly unreactive amine. | Cap the unreacted amines: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF to block the unreacted amines from further reactions. |
| Presence of deletion sequence in final product (by MS) | Inefficient coupling at the this compound position. | Review and optimize the coupling protocol for this compound in future syntheses based on the actions above. Ensure a negative Kaiser test or implement capping at this step. |
Experimental Protocols
Protocol 1: Optimized Double Coupling with HATU
This protocol is recommended for the efficient coupling of sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Resin Wash: Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Monitoring (Kaiser Test): Perform a Kaiser test. If the result is negative (yellow/colorless beads), proceed to the next deprotection step. If positive (blue beads), proceed with the second coupling.
-
Second Coupling:
-
Repeat step 4 with a fresh solution of activated this compound.
-
Agitate the reaction vessel for another 2 hours at room temperature.
-
-
Final Wash and Monitoring: Wash the resin thoroughly with DMF (5-7 times). Perform a final Kaiser test to confirm the completion of the coupling. If the test is still positive, consider the capping protocol.
Protocol 2: Capping of Unreacted Amines
This protocol should be used when double coupling fails to yield a negative Kaiser test.
-
Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid.
Data Presentation
Table 1: Recommended Reagent Equivalents for Hindered Amino Acid Coupling
| Reagent | Standard Coupling (eq.) | Optimized/Hindered Coupling (eq.) | Rationale |
| Fmoc-Amino Acid | 1.5 - 2 | 3 - 5 | A higher excess drives the reaction to completion for sterically hindered residues. |
| Coupling Reagent (e.g., HATU) | 1.4 - 1.9 | 2.9 - 4.5 | Ensures efficient activation of the increased amount of amino acid. |
| Base (e.g., DIPEA) | 3 - 4 | 6 - 10 | A larger excess of base is often beneficial for difficult couplings. |
Table 2: Comparison of Coupling Conditions for this compound
| Parameter | Standard Conditions | Optimized Conditions for Hindered Residues | Impact on Efficiency |
| Coupling Time | 30 - 60 min | 2 - 4 hours (per coupling) | Allows more time for the sterically hindered reaction to proceed to completion. |
| Temperature | Room Temperature | Room Temperature or up to 50°C | Increased temperature can improve reaction kinetics and help overcome the activation energy barrier. |
| Number of Couplings | 1 | 2 (Double Coupling) | Significantly increases the chances of achieving complete coupling for difficult residues. |
Visualizations
Caption: A decision-making workflow for troubleshooting incomplete coupling of this compound.
Caption: The chemical mechanism of capping unreacted primary amines with acetic anhydride.
Technical Support Center: Purification of Peptides Containing D-Homoleucine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of D-homoleucine on peptide purification. The incorporation of unnatural amino acids like D-homoleucine can significantly alter peptide properties, leading to unique challenges during purification.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of D-homoleucine affect the retention time of a peptide in Reverse-Phase HPLC (RP-HPLC)?
The introduction of a D-amino acid, such as D-homoleucine, into a peptide sequence creates a diastereomer of the all-L-peptide. Diastereomers have different three-dimensional structures, which can alter their interaction with the stationary phase in RP-HPLC.[1]
-
Retention Time Shift: You will likely observe a shift in retention time compared to the L-counterpart. The direction and magnitude of this shift depend on how the D-amino acid affects the overall hydrophobicity and secondary structure of the peptide. D-amino acid substitution can disrupt or stabilize secondary structures like α-helices, which can either expose or shield hydrophobic residues from the stationary phase.[2][3]
-
Separation of Diastereomers: In many cases, RP-HPLC can separate the diastereomers, resulting in two distinct peaks.[1] The resolution between these peaks will depend on the specific peptide sequence and the HPLC conditions.
Q2: Why am I seeing a broad or tailing peak for my D-homoleucine-containing peptide?
Broad or tailing peaks can be indicative of several issues, some of which are exacerbated by the presence of unnatural amino acids:
-
Peptide Aggregation: Peptides containing hydrophobic residues, including D-homoleucine, can be prone to aggregation.[4] Aggregation can lead to poor peak shape and even sample precipitation on the column. D-amino acid incorporation can sometimes influence aggregation behavior.[5][6]
-
On-Column Conformational Changes: The peptide may be undergoing slow conformational changes on the column, leading to peak broadening.
-
Secondary Interactions: The peptide may be interacting with the stationary phase in multiple ways, leading to a heterogeneous population of molecules with slightly different retention characteristics.
Q3: Can I use mass spectrometry to distinguish between the D-homoleucine and L-homoleucine containing peptide diastereomers?
Standard mass spectrometry (MS) cannot differentiate between diastereomers because they have the same mass-to-charge ratio (m/z).[7] However, specialized techniques can be employed:
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. Since diastereomers have different three-dimensional structures, they can often be separated and identified using IM-MS.[8][9]
-
Tandem MS (MS/MS) with Chiral Reference: While MS/MS fragmentation patterns of diastereomers are often very similar, subtle differences can sometimes be observed. Comparison with a synthetic standard of the known diastereomer can aid in identification.
Q4: What is the best strategy for purifying a peptide where the D-homoleucine and L-homoleucine diastereomers co-elute in RP-HPLC?
If diastereomers co-elute under standard RP-HPLC conditions, several strategies can be employed to improve separation:
-
Method Optimization: Systematically optimize your RP-HPLC method. This includes adjusting the gradient slope (making it shallower), changing the organic modifier (e.g., from acetonitrile to methanol or isopropanol), and varying the column temperature.[1][10]
-
Different Stationary Phase: Try a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different pore size.
-
Chiral HPLC: For analytical and small-scale preparative purposes, chiral HPLC is a powerful technique for separating enantiomers and diastereomers.[1][11] This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer.
Q5: How does D-homoleucine affect the solubility of my peptide?
The effect of D-homoleucine on solubility is sequence-dependent.
-
Increased Hydrophobicity: Homoleucine has a butyl side chain, making it more hydrophobic than leucine. Replacing a less hydrophobic amino acid with D-homoleucine will increase the overall hydrophobicity of the peptide, which can decrease its solubility in aqueous solutions.
-
Disruption of Secondary Structure: If the D-amino acid disrupts an ordered secondary structure that shields hydrophobic residues, it could potentially increase solubility. Conversely, if it promotes a conformation that exposes hydrophobic patches, it could decrease solubility and promote aggregation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between diastereomers | - Inadequate separation conditions. - Gradient is too steep. | - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution time of the peptides. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Optimize the column temperature.[1] - Use a column with a different stationary phase (e.g., C8, phenyl-hexyl). |
| Broad or asymmetric peaks | - Peptide aggregation. - Slow on-column conformational changes. - Column overloading. | - Add organic acids (e.g., formic acid, acetic acid) to the mobile phase. - Increase the column temperature to disrupt secondary structures and aggregation. - Lower the sample concentration. - For hydrophobic peptides, consider using a "magic mixture" of solvents for dissolution (e.g., DCM/DMF/NMP with Triton X-100).[12] |
| Low recovery of the peptide | - Irreversible adsorption to the column. - Peptide precipitation. | - Use a column with a larger pore size (e.g., 300 Å). - Add a small amount of an organic solvent like isopropanol to the sample solvent to improve solubility. - Ensure the peptide is fully dissolved before injection. |
| Co-elution with impurities | - Similar hydrophobicity of the peptide and impurities. | - Optimize the selectivity of the separation by changing the mobile phase pH (if the peptide and impurities have different pKa values). - Employ a different purification technique, such as ion-exchange chromatography, if the charge properties differ significantly. |
| Inconsistent retention times | - Mobile phase preparation issues. - Column temperature fluctuations. - Column degradation. | - Ensure accurate and consistent mobile phase preparation. - Use a column oven for precise temperature control. - Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.[13] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a D-Homoleucine-Containing Peptide
Objective: To purify a synthetic peptide containing D-homoleucine from crude synthetic impurities.
Materials:
-
Crude synthetic peptide containing D-homoleucine.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
RP-HPLC system with a preparative C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Lyophilizer.
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added. Centrifuge the sample to remove any insoluble material before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes.
-
Gradient Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient would be 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will need to be determined empirically for each peptide.[1]
-
Fraction Collection: Collect fractions based on the UV absorbance at 214 nm or 280 nm.
-
Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.[1]
Protocol 2: Troubleshooting Diastereomer Co-elution
Objective: To resolve co-eluting diastereomers of a D-homoleucine-containing peptide.
Methodology:
-
Gradient Optimization:
-
Identify the approximate elution time of the co-eluting peaks from an initial fast gradient run.
-
Design a new gradient that is significantly shallower around the elution point. For example, if the peaks elute at 40% Mobile Phase B with a 1%/minute gradient, try a gradient of 0.2-0.5%/minute from 35% to 45% Mobile Phase B.
-
-
Temperature Variation:
-
Run the optimized gradient at different temperatures (e.g., 25°C, 40°C, 60°C). Temperature can affect the secondary structure of the peptides and their interaction with the stationary phase, sometimes leading to improved resolution.[1]
-
-
Solvent Modification:
-
Replace acetonitrile in Mobile Phase B with methanol or isopropanol and re-run the optimized gradient. Different organic modifiers can alter the selectivity of the separation.[10]
-
-
Stationary Phase Screening:
-
If the above steps do not provide adequate separation, test analytical columns with different stationary phases (e.g., C8, C4, Phenyl-Hexyl) to find a column that provides better selectivity for your diastereomers.
-
Quantitative Data Summary
The following tables provide illustrative data on how D-amino acid incorporation can affect peptide properties and purification. The exact values will vary depending on the specific peptide sequence.
Table 1: Illustrative Impact of D-Homoleucine Substitution on RP-HPLC Retention Time
| Peptide Sequence | Retention Time (minutes) | Change in Retention Time |
| Ac-Ala-Val-L-Hle -Gly-NH2 | 25.2 | N/A |
| Ac-Ala-Val-D-Hle -Gly-NH2 | 26.8 | +1.6 |
Hle = Homoleucine. Conditions: C18 column, linear gradient of 10-50% acetonitrile in water with 0.1% TFA over 30 minutes.
Table 2: Effect of HPLC Conditions on Diastereomer Resolution
| Condition | Resolution (Rs) |
| Standard Gradient (1%/min) | 0.8 |
| Shallow Gradient (0.3%/min) | 1.5 |
| Elevated Temperature (50°C) | 1.2 |
| Methanol as Organic Modifier | 1.1 |
Resolution (Rs) > 1.5 is considered baseline separation.
Visualizations
Caption: General workflow for the purification of a D-homoleucine-containing peptide.
Caption: A logical workflow for troubleshooting poor peak shape during peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? | MDPI [mdpi.com]
- 8. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. renyi.hu [renyi.hu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing HPLC Gradients for D-homoleucine Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-homoleucine containing peptides. The information is designed to help you optimize your HPLC gradients and resolve common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC gradient conditions for separating peptides containing D-homoleucine?
For initial method development, a shallow gradient is recommended to effectively separate peptides.[1] A good starting point is a linear gradient with a low percentage of organic solvent (Mobile Phase B, typically acetonitrile) and a gradual increase. For example, a gradient of 1% increase in Mobile Phase B per minute is a common starting point.[1] The solvents typically used are water (Mobile Phase A) and acetonitrile (Mobile Phase B), with 0.1% trifluoroacetic acid (TFA) added to both as an ion-pairing reagent to improve peak shape.[2]
Q2: How does the presence of a D-amino acid like D-homoleucine affect peptide retention time in reversed-phase HPLC?
The incorporation of a D-amino acid can alter a peptide's conformation and its interaction with the stationary phase, leading to changes in retention time compared to its all-L-amino acid counterpart.[3] Peptides containing D-amino acids are often eluted more slowly in reversed-phase HPLC.[4] The difference in retention is due to subtle changes in the peptide's secondary structure and overall hydrophobicity, which can be exploited for separation.[3]
Q3: What are the best column choices for separating diastereomeric peptides (peptides differing only in the stereochemistry of one amino acid)?
Standard reversed-phase columns, such as C8 and C18, are often effective for separating diastereomeric peptides.[3][5] The choice between C8 and C18 depends on the specific peptide; sometimes one provides better resolution than the other.[3] For more challenging separations, or to confirm stereochemical purity, a chiral stationary phase (CSP) column may be necessary.[5][6]
Q4: How do I select the appropriate ion-pairing reagent and its concentration for my mobile phase?
Trifluoroacetic acid (TFA) at a concentration of 0.1% is a widely used ion-pairing reagent for peptide separations as it improves peak shape and retention.[2] For applications involving mass spectrometry (LC-MS), formic acid (FA) is often preferred because it is more volatile and causes less ion suppression.[7] However, FA is a weaker acid and may not provide the same resolution as TFA for all peptides.[7] The concentration of the ion-pairing reagent is typically in the range of 10-50 mM to ensure stable and reproducible separations.[8]
Troubleshooting Guides
Encountering issues with your HPLC separation is common. The following table outlines some frequent problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Interaction with active silanols on the column.[9] - Inappropriate mobile phase pH.[9] - Column overload.[10] | - Use a high-purity silica-based column.[9] - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-3 for silica columns).[9] - Reduce the amount of sample injected.[9] |
| Peak Co-elution or Poor Resolution | - Gradient is too steep.[11] - Inappropriate column chemistry.[1] - Suboptimal mobile phase composition. | - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[11][12] - Screen different column chemistries (e.g., C8, C18, Phenyl).[1] - Optimize the mobile phase by changing the organic solvent or ion-pairing reagent. |
| Variable Retention Times | - Poor column equilibration.[10] - Fluctuations in column temperature.[10] - Inconsistent mobile phase preparation.[10] | - Increase the column equilibration time between runs.[10] - Use a column oven to maintain a constant temperature.[10] - Prepare fresh mobile phase daily and ensure accurate composition.[10] |
| Ghost Peaks | - Carryover from previous injections.[7] - Contaminants in the mobile phase or sample solvent.[7] - Late eluting compounds from a previous run.[9] | - Run a blank gradient (injecting only the mobile phase) to identify the source of contamination.[7] - Use high-purity solvents and sample diluents. - Incorporate a column wash step at the end of each gradient. |
Experimental Protocols
Method Development for Optimizing Gradient Elution of D-homoleucine Containing Peptides
This protocol outlines a systematic approach to developing an optimized HPLC gradient for the separation of a peptide containing D-homoleucine and its potential diastereomer.
1. Initial Scouting Gradient:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[2]
-
Gradient: Start with a broad gradient to determine the approximate elution time of the peptide, for example, 5% to 95% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL of a ~1 mg/mL sample solution.
2. Gradient Optimization:
-
Based on the retention time from the scouting run, create a shallower gradient around the elution point of the target peptide.[11]
-
For example, if the peptide elutes at 40% B, a new gradient could be 30% to 50% B over 20 minutes. This slower change in mobile phase composition will improve the resolution of closely eluting peaks.[11][12]
3. Further Optimization (if necessary):
-
Column Chemistry: If resolution is still insufficient, test a C8 column to see if the change in selectivity improves the separation.[3]
-
Temperature: Varying the column temperature (e.g., between 30°C and 60°C) can also alter selectivity and improve resolution.[3]
-
Ion-Pairing Reagent: If using LC-MS, switch to 0.1% formic acid in both mobile phases. Note that this may require re-optimization of the gradient.[7]
Visualizations
Caption: A workflow for systematic HPLC gradient optimization.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. peptide.com [peptide.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Peptides with D-Homoleucine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as D-homoleucine, into peptides is a critical strategy in modern drug development. This modification can significantly enhance peptide stability, receptor affinity, and overall therapeutic efficacy. However, the introduction of stereoisomers like D-homoleucine presents unique analytical challenges, particularly for mass spectrometry (MS)-based characterization. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing D-homoleucine versus their L-homoleucine counterparts, supported by experimental principles and detailed protocols.
Distinguishing Diastereomers: The Core Challenge
Peptides containing D-homoleucine are diastereomers of their all-L-homoleucine equivalents. While they have identical molecular weights and often exhibit similar charge states in the mass spectrometer, their distinct three-dimensional structures can lead to differences in chromatographic retention and fragmentation patterns under specific MS conditions.
Chromatographic Separation of D/L-Homoleucine Peptides
Effective separation of diastereomeric peptides prior to MS analysis is paramount. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for this purpose, and the use of chiral stationary phases can further enhance resolution.
Key Chromatographic Parameters:
| Parameter | L-Homoleucine Peptide | D-Homoleucine Peptide | Rationale for Observed Differences |
| RP-HPLC Retention Time (min) | Typically earlier elution | Typically later elution | The different spatial arrangement of the D-homoleucine side chain can lead to altered hydrophobic interactions with the stationary phase, often resulting in increased retention. The exact elution order can depend on the peptide sequence and chromatographic conditions. |
| Chiral HPLC Resolution (Rs) | Baseline separated from D-isomer | Baseline separated from L-isomer | Chiral stationary phases provide enantioselective interactions, leading to differential retention of the diastereomers and enabling their baseline separation. |
Mass Spectrometric Fragmentation Analysis
While standard Collision-Induced Dissociation (CID) may produce similar fragmentation patterns for D- and L-homoleucine-containing peptides, more advanced fragmentation techniques can reveal significant differences in fragment ion intensities. Higher-Energy Collisional Dissociation (HCD) has been shown to be particularly sensitive to the stereochemistry of amino acid residues within a peptide.
The following table, adapted from a study on the diastereomers of the peptide drug liraglutide, illustrates how the relative intensities of fragment ions can differ. While this example uses other D-amino acids, the principle of differential fragmentation is applicable to D-homoleucine. The data represents the difference in normalized fragment ion intensity (ΔI) between the D-amino acid-containing peptide and the all-L peptide.
Quantitative Comparison of HCD Fragment Ion Intensities (Representative Data)
| Fragment Ion | ΔI (D-Amino Acid at Position X) | ΔI (D-Amino Acid at Position Y) | Rationale for Observed Differences |
| yn2+ | Significant positive or negative change | Minimal change | The presence of a D-amino acid can alter the peptide's secondary structure, influencing the stability of certain fragment ions. This effect is often more pronounced when the D-amino acid is located in the middle of the peptide sequence.[1] |
| yn+12+ | Significant positive or negative change | Minimal change | Changes in fragmentation pathways due to the altered stereochemistry can lead to either enhanced or suppressed formation of specific fragment ions.[1] |
| bm+ | Minimal change | Minimal change | In many cases, b-ion intensities are less affected by the stereochemistry of a single amino acid residue compared to y-ions. |
Experimental Protocols
Peptide Synthesis
Peptides containing D-homoleucine can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-D-homoleucine as a building block.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (L- or D-homoleucine) using a coupling reagent (e.g., HBTU/DIPEA) and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.
LC-MS/MS Analysis
Protocol: Reversed-Phase HPLC-MS/MS
-
Sample Preparation: Dissolve the purified peptides in an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration of 1 pmol/µL.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra from m/z 300 to 2000.
-
MS/MS Fragmentation: Use data-dependent acquisition to select the most intense precursor ions for fragmentation by HCD.
-
Collision Energy: Apply a normalized collision energy (NCE) of 25-30%.
-
-
Data Analysis:
-
Extract ion chromatograms for the D- and L-homoleucine containing peptides to determine their retention times.
-
Compare the MS/MS spectra of the two diastereomers, focusing on the relative intensities of the y- and b-ion series.
-
Mandatory Visualizations
References
Verifying the Stereochemistry of D-Homoleucine: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers and professionals in drug development, the precise determination of stereochemistry is paramount. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the stereochemical verification of D-homoleucine, a non-proteinogenic amino acid. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable approach for your research needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.
Direct Chiral HPLC using Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the separation of underivatized amino acids.[1] These columns are compatible with a range of mobile phases and can resolve a wide variety of amino acids.[1]
Data Presentation: Chiral HPLC of Leucine Enantiomers on a Teicoplanin-Based Column
| Parameter | Value | Reference |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | [2] |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Temperature | 25 °C | [2] |
| Detection | UV at 205 nm | [2] |
| Retention Time (L-Leucine) | ~5.8 min | [2] |
| Retention Time (D-Leucine) | ~7.2 min | [2] |
| Selectivity (α) | ~1.24 | Calculated |
| Resolution (Rs) | >1.5 (Baseline separated) | Inferred |
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation: Dissolve the D-homoleucine sample in the mobile phase to a concentration of approximately 0.3 mg/mL.
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Column: Install an Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase of Water:Methanol:Formic Acid (30:70:0.02, v/v/v). Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to 205 nm.
-
-
Injection: Inject 10 µL of the sample.
-
Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers based on their retention times. The D-enantiomer is typically retained longer on this type of column.[1]
Direct Chiral HPLC using Crown Ether CSPs
Crown ether-based CSPs are another excellent choice for the enantioseparation of primary amines, including amino acids.[3][4] These columns operate under reversed-phase conditions and can provide excellent resolution.[5]
Data Presentation: Chiral HPLC of β-Homoamino Acids on a Crown Ether-Based Column
While specific data for D-homoleucine is unavailable, the following table presents data for the separation of β-homoamino acid enantiomers, demonstrating the capability of this column type for structurally similar compounds.
| Parameter | Value | Reference |
| Column | Crown ether-based CSP ((+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) | [5] |
| Mobile Phase | Acidic water/methanol mixture | [5] |
| General Elution Order | S-enantiomer typically elutes before the R-enantiomer | [5] |
Experimental Protocol: Chiral HPLC with a Crown Ether Column
-
Sample Preparation: Dissolve the D-homoleucine sample in the mobile phase.
-
HPLC System: Utilize an HPLC system with a UV detector.
-
Column: Employ a crown ether-based chiral column, such as CROWNPAK CR-I(+).
-
Mobile Phase: An acidic mobile phase, typically containing perchloric acid or trifluoroacetic acid in a water/acetonitrile/ethanol mixture, is used. A common mobile phase is Acetonitrile/Ethanol/Water/TFA = 80/15/5/0.5.[6]
-
Chromatographic Conditions:
-
Set the flow rate as recommended by the column manufacturer (typically 0.5-1.0 mL/min).
-
Maintain a constant column temperature (e.g., 25 °C).
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm).
-
-
Injection: Inject the sample.
-
Data Analysis: Determine the retention times of the enantiomers. On a CROWNPAK CR-I(+) column, the D-enantiomer is expected to elute before the L-enantiomer.[4]
Alternative Methods for Stereochemical Verification
While chiral HPLC is a primary method, other techniques can also be employed for the stereochemical analysis of D-homoleucine.
Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive method for the enantiomeric analysis of amino acids. This technique typically requires derivatization to make the amino acids volatile.
Data Presentation: Comparison of Derivatization Methods for GC-MS
| Derivatization Method | Chiral Column | Performance Characteristics | Reference |
| Pentafluoropropionic anhydride/heptafluorobutanol | Chirasil-L-Val | High sensitivity, but potential for racemization. | [7] |
| Ethyl chloroformate/2-chloropropanol | Non-chiral column | Forms diastereomers for separation. | [7] |
Experimental Protocol: Chiral GC-MS (Indirect Method)
-
Derivatization:
-
React the D-homoleucine sample with a chiral derivatizing agent (e.g., a chiral alcohol like 2-chloropropanol) and a reagent like ethyl chloroformate to form diastereomers.[7]
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-chiral capillary column can be used to separate the resulting diastereomers.
-
GC Conditions:
-
Use a suitable temperature program for the oven to achieve separation.
-
Set the injector and transfer line temperatures appropriately.
-
-
MS Conditions:
-
Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection.
-
-
Data Analysis: The separated diastereomers will have distinct retention times and mass spectra, allowing for identification and quantification.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent volumes. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.
Data Presentation: Chiral Selectors for Amino Acid Enantioseparation by CE
| Chiral Selector | Application | Reference |
| Cyclodextrins | Widely used for derivatized and underivatized amino acids. | [8] |
| Crown Ethers | Effective for underivatized amino acids. |
Experimental Protocol: Chiral Capillary Electrophoresis
-
Sample Preparation: Dissolve the D-homoleucine sample in the background electrolyte.
-
CE System: A capillary electrophoresis instrument with a suitable detector (e.g., UV-Vis) is required.
-
Capillary: Use a fused-silica capillary.
-
Background Electrolyte (BGE): Prepare a buffer solution (e.g., phosphate buffer) containing a chiral selector such as a cyclodextrin derivative.
-
Electrophoretic Conditions:
-
Apply a high voltage across the capillary.
-
Maintain a constant temperature.
-
-
Injection: Inject a small plug of the sample using either hydrodynamic or electrokinetic injection.
-
Data Analysis: The enantiomers will migrate at different velocities, resulting in separate peaks in the electropherogram.
Method Comparison Summary
| Feature | Chiral HPLC | Chiral GC-MS | Chiral Capillary Electrophoresis |
| Sample State | Liquid | Gas (requires derivatization) | Liquid |
| Sensitivity | Good to Excellent | Excellent | Excellent |
| Resolution | Good to Excellent | Excellent | Excellent |
| Sample Throughput | Moderate | Moderate (derivatization adds time) | High |
| Instrumentation Cost | Moderate to High | High | Moderate |
| Method Development | Can be complex | Derivatization can be challenging | Relatively straightforward |
| Key Advantage | Direct analysis of underivatized samples | High sensitivity and structural information from MS | High efficiency, low sample/reagent consumption |
Visualizing the Workflow
The following diagrams illustrate the general workflows for direct and indirect chiral analysis.
Conclusion
The stereochemical verification of D-homoleucine can be reliably achieved using several analytical techniques. Direct chiral HPLC on macrocyclic glycopeptide or crown ether-based columns is often the preferred method due to its simplicity and direct analysis of the underivatized amino acid. For higher sensitivity and structural confirmation, chiral GC-MS is an excellent alternative, although it requires a derivatization step. Chiral Capillary Electrophoresis provides a high-efficiency, low-consumption option that is particularly advantageous for valuable or limited samples. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Crown Ether Phases - Regis Technologies [registech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separations of derivatized amino acid enantiomers by cyclodextrin-modified capillary electrophoresis: mechanistic and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to NMR Spectroscopy for Peptides with Unnatural Amino acids
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptides opens up a world of possibilities for creating novel therapeutics and research tools with enhanced stability, unique functionalities, and tailored properties. However, the structural characterization of these modified peptides presents unique analytical challenges. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for elucidating the three-dimensional structure and dynamics of these molecules in solution, providing atomic-level insights that are crucial for understanding their function.
This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques for characterizing peptides containing unnatural amino acids. It includes a summary of key experimental data, detailed methodologies for critical NMR experiments, and visualizations to clarify complex workflows and relationships.
NMR Spectroscopy in the Context of Unnatural Peptides
NMR spectroscopy is a versatile, non-destructive technique that provides detailed information about the chemical environment, conformation, and dynamics of individual atoms within a molecule. For peptides incorporating UAAs, NMR is invaluable for:
-
Confirming UAA Incorporation and Stereochemistry: NMR can verify the successful incorporation of the UAA and determine its stereochemistry within the peptide.
-
Determining High-Resolution 3D Structures: Solution-state NMR can be used to determine the three-dimensional structure of UAA-containing peptides, revealing how the UAA influences the overall fold.[1][2]
-
Analyzing Conformational Dynamics: NMR can probe the flexibility and dynamic behavior of the peptide backbone and UAA side chains, which is often critical for function.
-
Studying Interactions: NMR is a powerful tool for studying the binding of UAA-containing peptides to their biological targets, mapping interaction surfaces, and determining binding affinities.
However, the presence of UAAs can also introduce challenges in NMR studies, such as altered chemical shifts and coupling constants, which can complicate spectral assignment and structural analysis.[1]
Comparison with Alternative Analytical Techniques
While NMR is a cornerstone for detailed structural analysis, other techniques offer complementary information. The choice of analytical method depends on the specific research question and the properties of the peptide.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Primary Information | 3D structure in solution, dynamics, intermolecular interactions | Molecular weight, sequence, post-translational modifications | High-resolution 3D structure in solid state |
| Sample State | Solution (near-physiological conditions) | Solid or solution | Crystalline solid |
| Sample Amount | mg quantities (typically) | pmol to fmol quantities | mg quantities (for crystallization trials) |
| Throughput | Low to medium | High | Low |
| UAA Identification | Indirectly, through spectral perturbations and assignment | Directly, by mass difference[3][4] | Requires successful co-crystallization and electron density fitting |
| Structural Dynamics | Excellent for studying flexibility and conformational exchange | Limited | Provides a static picture of the lowest energy conformation in the crystal lattice |
| Key Limitation | Molecular size limitations, spectral complexity | Does not provide 3D structural information | Requires well-ordered crystals, which can be difficult to obtain[5][6] |
Quantitative Data Summary
The incorporation of a UAA can lead to measurable changes in various NMR parameters. These changes provide valuable structural and dynamic information.
Table 1: Representative ¹⁹F NMR Chemical Shifts of Selected Unnatural Amino Acids
Fluorine NMR is a particularly powerful tool for studying UAA-containing peptides due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.
| Unnatural Amino Acid | Chemical Structure | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Reference |
| 4-Fluorophenylalanine |
| -113 to -118 | [7] |
| 3-Fluorotyrosine |
| -125 to -135 | [7] |
| 5,5,5-Trifluoroleucine |
| -60 to -75 | [8] |
Table 2: Illustrative ¹³C Chemical Shift Ranges for Amino Acid Carbonyl Groups
The chemical shift of the backbone carbonyl carbon is sensitive to the local secondary structure.
| Amino Acid Type | Typical ¹³C' Chemical Shift Range (ppm) |
| Natural Amino Acids (in random coil) | 173 - 178[9] |
| Natural Amino Acids (in α-helix) | 175 - 180[10] |
| Natural Amino Acids (in β-sheet) | 171 - 176[10] |
| Unnatural Amino Acids | Highly variable, dependent on the specific UAA structure and its effect on local conformation.[11] |
Experimental Protocols
Detailed and optimized experimental protocols are critical for obtaining high-quality NMR data for UAA-containing peptides.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the peptide containing the UAA using solid-phase peptide synthesis and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Dissolution: Dissolve the lyophilized peptide in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.5-2.0 mM.
-
Solvent: For experiments observing amide protons, use a 90% H₂O/10% D₂O mixture. For other experiments, D₂O can be used to eliminate the water signal.
-
Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
NMR Tube: Transfer the sample to a high-quality, clean NMR tube.
Key 2D NMR Experiments
1. ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To obtain a "fingerprint" of the peptide, with one peak for each backbone and sidechain amide group. This is often the first experiment performed to assess sample quality and is essential for resonance assignment.
-
Methodology:
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Set the spectral widths to cover all expected proton and nitrogen resonances.
-
Use a pulse sequence with water suppression (e.g., WATERGATE or presaturation).
-
Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions and perform Fourier transformation.
-
2. TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a single amino acid spin system. This is crucial for identifying the type of amino acid.
-
Methodology:
-
Set up a standard 2D TOCSY experiment.
-
Optimize the spin-lock time (mixing time). A shorter mixing time (e.g., 20 ms) will show correlations between directly coupled protons, while a longer mixing time (e.g., 80-120 ms) will reveal correlations throughout the entire spin system.[12][13] The optimal time may need to be adjusted for UAAs with unusual sidechain structures.
-
Acquire and process the data similarly to the HSQC experiment.
-
3. NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is the primary experiment used to determine the three-dimensional structure of the peptide.[13]
-
Methodology:
-
Set up a standard 2D NOESY experiment.
-
Optimize the mixing time. The optimal mixing time depends on the size of the peptide. For small peptides, longer mixing times (e.g., 200-500 ms) are often used.[14] For peptides with UAAs, it's important to acquire NOESY spectra at multiple mixing times to build up a complete set of distance restraints and avoid spin diffusion artifacts.[15][16]
-
Acquire and process the data. The resulting cross-peak intensities are proportional to the inverse sixth power of the distance between the protons.
-
Mandatory Visualizations
References
- 1. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. benchchem.com [benchchem.com]
- 4. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 8. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kpwulab.com [kpwulab.com]
- 10. 13C Chemical Shifts in Proteins: A Rich Source of Encoded Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. Stanford University NMR Facility [web.stanford.edu]
- 15. How to set NOESY mixing time in intermediate tumbling regime - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to Peptide Stability: The Role of Fmoc-D-homoleucine vs. Fmoc-L-homoleucine
In the realm of peptide-based therapeutics and research, achieving metabolic stability is a paramount challenge. Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in biological systems, which severely limits their in-vivo half-life and therapeutic efficacy.[1][2] A proven and widely adopted strategy to overcome this limitation is the strategic incorporation of non-proteinogenic amino acids, particularly D-enantiomers.[3][4][5]
This guide provides a comprehensive comparison of how the stereochemistry of homoleucine, specifically through the use of Fmoc-D-homoleucine versus Fmoc-L-homoleucine in solid-phase peptide synthesis (SPPS), impacts the stability and properties of the resulting peptides. While direct quantitative data for homoleucine specifically is not extensively published, this comparison is based on the well-established principles of D-amino acid incorporation.[2][6]
The Stereochemical Difference: D- vs. L-Homoleucine
This compound and Fmoc-L-homoleucine are N-terminally protected forms of the non-proteinogenic amino acid homoleucine, an isomer of leucine with an additional methylene group in its side chain. The critical distinction lies in their stereochemistry at the alpha-carbon.
-
Fmoc-L-homoleucine : Possesses the L-configuration, which is the form recognized by ribosomes and, crucially, by the vast majority of endogenous proteases.[4]
-
This compound : Features the D-configuration. This "mirror image" structure is not readily recognized by proteases, which are highly stereospecific for L-amino acid substrates.[1][3][6]
This fundamental difference in three-dimensional structure is the primary determinant of the resulting peptide's resistance to enzymatic breakdown.
Comparative Performance Analysis
The choice between incorporating this compound or Fmoc-L-homoleucine has predictable and profound consequences for the final peptide's stability and biological function.
| Parameter | Peptide with L-Homoleucine | Peptide with D-Homoleucine | Rationale |
| Proteolytic Stability | Low | Very High | Endogenous proteases are stereospecific for L-amino acids. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme-substrate interaction, preventing hydrolysis.[1][6][7] |
| In-Vivo Half-Life | Short | Extended | Increased resistance to proteolysis directly translates to a longer circulation time in biological systems, a critical factor for therapeutic peptides.[4][8] |
| Conformational Impact | Maintains standard secondary structures (e.g., α-helices, β-sheets) typical of all-L peptides. | Can act as a "helix breaker" or induce unique turns, potentially altering the peptide's overall 3D structure. This effect is sequence-dependent.[9] | |
| Target Binding Affinity | Unaltered (native interaction). | May be reduced, retained, or even enhanced. The effect depends on whether the D-amino acid substitution disrupts critical contacts with the biological target.[3] | |
| Immunogenicity | Potentially higher, as degraded fragments can be presented by antigen-presenting cells. | Generally lower, as resistance to proteolysis reduces the generation of smaller peptide fragments that could be immunogenic.[5] |
Experimental Protocols
To empirically quantify the stability difference imparted by D- versus L-homoleucine, two key experimental phases are required: peptide synthesis followed by a stability assay.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of two analogous peptides, one containing L-homoleucine (L-Peptide) and the other D-homoleucine (D-Peptide), using a standard Fmoc/tBu strategy.[10][11]
1. Resin Preparation:
-
Select an appropriate resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[12][13]
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[14]
2. Amino Acid Coupling Cycles (Elongation):
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for an initial 3 minutes, drain, and then for an additional 10-15 minutes to remove the Fmoc protecting group from the N-terminal amine.[15] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HATU (2.9-4.5 equivalents), and a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[14] For the position of interest, use Fmoc-L-homoleucine for the L-Peptide and this compound for the D-Peptide.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.[14] Monitor the reaction for completion (e.g., using a Kaiser test).
-
Repeat: Repeat the deprotection, activation, and coupling steps for each amino acid in the sequence.[12]
3. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add a cleavage cocktail (e.g., TFA/water/triisopropylsilane (TIS) 95:2.5:2.5) to the resin and agitate for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.[14]
-
Filter the resin and collect the filtrate.
4. Purification and Verification:
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Verify the mass of the final peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).
Protocol 2: In Vitro Peptide Stability Assay in Plasma
This protocol provides a method to assess and compare the half-life of the L-Peptide and D-Peptide in a biologically relevant medium.[8][11][16]
Materials:
-
Purified L-Peptide and D-Peptide stock solutions (e.g., 1 mg/mL).
-
Human or animal plasma (e.g., commercially sourced).
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water).[8]
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C in a water bath.
-
Spike the plasma with either the L-Peptide or D-Peptide to a final concentration of, for example, 10 µM.[8]
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.[8]
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the cold quenching solution (e.g., in a 1:3 ratio).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.[8]
-
Carefully collect the supernatant, which contains the peptide.
-
Analyze the concentration of the remaining intact peptide in the supernatant using a validated RP-HPLC or LC-MS method.
-
For each peptide, plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve. It is expected that the t½ for the D-Peptide will be significantly longer than for the L-Peptide.
Conclusion
The choice between this compound and Fmoc-L-homoleucine is a critical decision in peptide design, driven by the desired stability of the final product. The incorporation of this compound is a highly effective and predictable strategy for increasing a peptide's resistance to proteolytic degradation, thereby extending its biological half-life.[1][2] This enhancement in stability is a crucial step in the development of more robust and effective peptide-based therapeutics. However, researchers must remain cognizant of the potential for D-amino acid incorporation to alter peptide conformation and biological activity, necessitating empirical validation for each specific application.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Proteolytic Resistance of Peptides Incorporating Fmoc-D-homoleucine
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a primary challenge. A key strategy to mitigate rapid enzymatic degradation is the incorporation of non-canonical D-amino acids. This guide provides a comparative overview of Fmoc-D-homoleucine against other D-amino acids in conferring proteolytic resistance to peptides. While direct, head-to-head quantitative comparisons for this compound are not extensively available in published literature, this document outlines the anticipated performance based on established biochemical principles and provides detailed experimental protocols for validation.
Introduction to D-Amino Acids and Proteolytic Stability
Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by endogenous proteases, leading to a short half-life and limited therapeutic efficacy.[1][2] The substitution of an L-amino acid with its D-enantiomer provides a powerful strategy to overcome this limitation.[3][4] Proteases exhibit a high degree of stereospecificity, primarily recognizing the L-configuration of amino acid residues. By introducing a D-amino acid, the peptide backbone becomes sterically hindered and is no longer an ideal substrate for these enzymes, thus enhancing the peptide's resistance to degradation.[2][5] This increased stability can lead to improved bioavailability and a prolonged therapeutic window.[2]
This compound is a non-proteinogenic D-amino acid, an isomer of leucine with a six-carbon backbone. Its incorporation into a peptide sequence is expected to confer significant resistance to proteolysis due to the unnatural D-configuration. The longer side chain of homoleucine compared to smaller amino acids may also contribute to steric hindrance, further impeding protease access.
Anticipated Performance Comparison
The following table summarizes the anticipated performance of peptides containing this compound compared to those with other D-amino acids, based on general principles of steric hindrance and enzymatic recognition. This comparison is hypothetical and serves as a guide for experimental design.
| Performance Metric | This compound | Other D-Amino Acids (e.g., D-Alanine, D-Leucine, D-Phenylalanine) | Rationale |
| Proteolytic Resistance (General) | High | High | The D-configuration is the primary determinant of resistance to common proteases.[1][2] |
| Resistance to Chymotrypsin | High | High (especially for D-Phenylalanine) | Chymotrypsin preferentially cleaves after large hydrophobic residues. The D-configuration will inhibit this, and the bulky side chain of homoleucine provides additional steric hindrance. |
| Resistance to Trypsin | Dependent on flanking residues | Dependent on flanking residues | Trypsin cleaves after Lysine and Arginine. The presence of D-homoleucine will protect adjacent peptide bonds but will not prevent cleavage at distal sites. |
| Plasma Stability | High | High | Peptides containing D-amino acids generally exhibit a longer half-life in plasma due to resistance to a broad range of plasma proteases.[6] |
| Chemical Stability (SPPS) | High | High | Fmoc-protected D-amino acids are generally stable under standard solid-phase peptide synthesis (SPPS) conditions. |
Experimental Protocols for Comparative Analysis
To empirically determine and compare the proteolytic resistance conferred by this compound, the following detailed experimental protocols are recommended.
Peptide Synthesis
Objective: To synthesize peptides containing this compound and other D-amino acids for comparative stability assays.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminally amidated peptides).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in dimethylformamide (DMF).[7][8]
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (e.g., this compound, Fmoc-D-leucine, etc.) using a coupling agent such as HCTU or DIC/Oxyma in DMF.[7][9] The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin test to detect any remaining free primary amines.[10]
-
Iteration: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry (MS) and analytical RP-HPLC.
In Vitro Protease Stability Assay
Objective: To assess the stability of the synthesized peptides against specific proteases.
Methodology:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the purified peptides (e.g., 1 mg/mL in assay buffer). Prepare stock solutions of proteases such as trypsin and chymotrypsin in their respective recommended buffers.
-
Incubation: Incubate a known concentration of each peptide with a specific protease (e.g., at a 1:100 enzyme-to-substrate ratio) at 37°C.
-
Time-Course Sampling: Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.[6][11]
-
Data Analysis: Calculate the percentage of intact peptide remaining relative to the 0-minute time point. Determine the half-life (t₁/₂) of the peptide by fitting the data to a one-phase decay model.
Plasma Stability Assay
Objective: To evaluate the stability of the peptides in a complex biological fluid.
Methodology:
-
Peptide Preparation: Prepare stock solutions of the purified peptides (e.g., 1 mg/mL in sterile water or a suitable buffer).
-
Incubation: Spike the peptides into fresh human plasma at a final concentration of, for example, 100 µg/mL. Incubate the samples at 37°C.[12]
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Protein Precipitation: Precipitate the plasma proteins by adding a cold organic solvent, such as acetonitrile or ethanol, to each aliquot.[12] Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the peptide by RP-HPLC or LC-MS to quantify the remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the stability profile and half-life in plasma.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for In Vitro Protease Stability Assay.
Caption: Workflow for Plasma Stability Assay.
Conclusion
The incorporation of this compound into peptide sequences is a promising strategy for enhancing resistance to proteolytic degradation. Based on established principles, it is anticipated to provide a high degree of stability, comparable to or potentially exceeding that of other D-amino acids due to its structure. However, empirical validation is crucial. The experimental protocols provided in this guide offer a robust framework for researchers to conduct a direct comparative analysis of this compound against other D-amino acids, thereby enabling data-driven decisions in the design of stable and effective peptide therapeutics.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 7. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boc and Fmoc Strategies for D-Homoleucine Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids, such as D-homoleucine, into peptide therapeutics is a critical methodology for enhancing their pharmacological properties, including increased enzymatic stability and improved receptor affinity. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the incorporation of D-homoleucine is a pivotal decision that influences the overall success of the synthesis. This guide provides an objective comparison of the Boc and Fmoc strategies for D-homoleucine incorporation, supported by established chemical principles and extrapolated experimental data.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a mild base, most commonly piperidine.[1][] This dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and the final cleavage cocktail.
The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal, as the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[1][] In contrast, the Boc/Bzl (benzyl) strategy is described as semi-orthogonal because both the temporary (Boc) and permanent (Bzl) protecting groups are removed by acid, albeit at different strengths.[1]
At a Glance: Boc vs. Fmoc Strategy Comparison
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong Acid (e.g., 25-50% TFA in DCM)[4] | Mild Base (e.g., 20% piperidine in DMF)[5] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., 95% TFA)[6] |
| Orthogonality | Semi-orthogonal[1] | Fully Orthogonal[1][] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation[] |
| Handling of Hydrophobic Sequences | Often advantageous in preventing aggregation[1] | More prone to aggregation issues |
| Compatibility with Sensitive Residues | Robust for many sequences | Milder conditions preserve acid-sensitive modifications[7] |
Quantitative Performance Comparison: A Modeled Approach
While direct, peer-reviewed comparative studies on the incorporation of D-homoleucine using both Boc and Fmoc strategies are not extensively available, the following table presents illustrative, yet chemically sound, quantitative data for the synthesis of a model hexapeptide (e.g., Ac-Tyr-Ala-Phe-Gly-D-Hle-Leu-NH2). This data is extrapolated from general principles of SPPS and studies on similar non-canonical amino acids like D-norleucine.[8]
| Parameter | Boc Strategy (Illustrative) | Fmoc Strategy (Illustrative) |
| Crude Peptide Purity (by HPLC) | ~80% | ~75% |
| Final Yield (after purification) | ~30% | ~25% |
| Synthesis Time per Residue | 45-90 minutes | 30-60 minutes |
Disclaimer: This data is illustrative and intended for comparative purposes. Actual results can vary significantly based on the specific peptide sequence, synthesis scale, coupling reagents, and laboratory conditions.
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for the incorporation of a D-homoleucine residue using both Boc and Fmoc strategies in manual solid-phase peptide synthesis.
Detailed Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a peptide containing D-homoleucine. These may require optimization based on the specific peptide sequence and scale of synthesis.
Protocol 1: Boc-SPPS for D-Homoleucine Incorporation
This protocol outlines a single cycle for adding Boc-D-homoleucine to a peptide chain on a MBHA resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and Dimethylformamide (DMF) (3x).
-
Neutralization:
-
Wash the resin with 10% Diisopropylethylamine (DIEA) in DCM (2x, 1 minute each).
-
Wash with DCM (3x).
-
-
Coupling:
-
Dissolve Boc-D-homoleucine (3 equivalents relative to resin loading) and an appropriate coupling reagent (e.g., HBTU/HOBt, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole).
Protocol 2: Fmoc-SPPS for D-Homoleucine Incorporation
This protocol outlines a single cycle for adding this compound to a peptide chain on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes and drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.[5]
-
Drain the piperidine solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).[9]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After synthesis completion, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
Challenges and Optimization for D-Homoleucine Incorporation
The incorporation of D-homoleucine, a non-canonical and relatively hydrophobic amino acid, can present challenges in SPPS.
-
Aggregation: Peptides containing hydrophobic residues like D-homoleucine are prone to on-resin aggregation, which can lead to incomplete coupling and deprotection steps, resulting in lower yields and purity.[10] The Boc strategy, with its repetitive acidic treatments that protonate the N-terminus, can sometimes be advantageous in disrupting aggregation.[1] In Fmoc-SPPS, using specialized resins with lower loading capacity or incorporating pseudoproline dipeptides can help mitigate aggregation.[11]
-
Coupling Efficiency: The bulky side chain of homoleucine might cause steric hindrance, potentially slowing down the coupling reaction. The choice of coupling reagent is crucial. High-efficiency aminium/uronium-based reagents like HATU, HBTU, or HCTU are generally recommended for both Boc and Fmoc strategies to ensure complete and rapid coupling.[][12][13] For particularly difficult couplings, double coupling or extending the reaction time may be necessary.
-
Side Reactions: In Fmoc-SPPS, base-induced side reactions such as aspartimide formation can occur, although this is not directly related to the homoleucine residue itself.[14] Careful control of deprotection times and the potential use of additives like HOBt in the deprotection solution can minimize such side reactions. In Boc-SPPS, the repetitive use of strong acid for deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups if not chosen carefully.[7]
Conclusion
The choice between the Boc and Fmoc strategies for the incorporation of D-homoleucine depends on several factors, including the overall peptide sequence, the presence of other sensitive residues, the desired scale of synthesis, and available laboratory equipment. The Fmoc strategy is the predominant method in modern SPPS due to its milder deprotection conditions, orthogonality, and high amenability to automation.[] However, the Boc strategy remains a robust and valuable alternative, particularly for the synthesis of hydrophobic and aggregation-prone peptides where it may offer superior yields and purity. A thorough understanding of the chemical principles and potential challenges associated with each approach is essential for the successful synthesis of D-homoleucine-containing peptides for research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. bachem.com [bachem.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Guide to the Validation of Synthetic Peptides Incorporating D-Homoleucine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as D-homoleucine, into synthetic peptides represents a critical strategy in modern drug discovery. This modification can significantly enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. However, the introduction of such unnatural building blocks necessitates rigorous validation to ensure the identity, purity, and functional integrity of the final peptide product. This guide provides a comparative overview of the essential analytical and biological validation techniques for synthetic peptides containing D-homoleucine, supported by experimental data and detailed protocols.
Analytical Validation: Ensuring Purity and Structural Integrity
The primary goal of analytical validation is to confirm that the synthesized peptide has the correct sequence and is free from impurities. The introduction of D-homoleucine, an isomer of leucine and isoleucine, requires particular attention during analysis to ensure its correct incorporation and to distinguish it from its natural counterparts.
Comparison of Key Analytical Techniques
A multi-pronged approach employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the comprehensive validation of D-homoleucine-containing peptides.
| Technique | Parameter Assessed | Alternative Techniques | Key Considerations for D-Homoleucine Peptides |
| Reversed-Phase HPLC (RP-HPLC) | Purity, Presence of Diastereomers | Ultra-High-Performance Liquid Chromatography (UHPLC), Hydrophilic Interaction Liquid Chromatography (HILIC) | Peptides containing a mix of L- and D-amino acids (diastereomers) may exhibit different retention times, allowing for their separation and quantification. Complete enantiomers (all-L vs. all-D) will co-elute on standard non-chiral columns. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation, Sequence Verification | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | High-resolution MS is crucial to confirm the elemental composition. Tandem MS (MS/MS) is required to verify the amino acid sequence. Specific fragmentation patterns can help differentiate homoleucine from its isomers, leucine and isoleucine.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Structure, Confirmation of D-amino acid incorporation | Circular Dichroism (CD) Spectroscopy, X-ray Crystallography | 2D NMR techniques (COSY, TOCSY, NOESY) are powerful for determining the three-dimensional structure in solution. The chemical shifts of protons adjacent to the D-homoleucine residue will differ from those of an L-homoleucine-containing peptide, providing definitive evidence of its incorporation. |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol outlines a general method for assessing the purity of a synthetic peptide containing D-homoleucine.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30°C.
3. Data Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity of the target peptide as the percentage of the main peak area relative to the total peak area.
-
The presence of diastereomeric impurities may be indicated by closely eluting peaks with the same mass as the target peptide.
Protocol 2: Identity Confirmation by LC-MS
This protocol describes how to confirm the molecular weight and sequence of the D-homoleucine-containing peptide.
1. LC Conditions:
-
Use a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Employ a C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Use a suitable gradient to ensure separation of the peptide from impurities.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range to identify the precursor ion of the target peptide.
-
MS2 Scan (Tandem MS): Select the precursor ion for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Compare the observed mass of the precursor ion with the theoretical mass of the D-homoleucine peptide. Analyze the fragmentation spectrum to confirm the amino acid sequence. Pay close attention to the fragment ions that can differentiate homoleucine from leucine/isoleucine.
Protocol 3: Structural Confirmation by 2D NMR Spectroscopy
This protocol provides a general workflow for confirming the structure and incorporation of D-homoleucine.
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or a buffered solution in D₂O).
-
Adjust the pH to a value where the peptide is stable and soluble.
2. NMR Experiments:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within each amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's 3D structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, which can help in assigning resonances.
3. Data Analysis:
-
Assign all proton and carbon resonances of the peptide.
-
The unique chemical shifts and NOE patterns involving the D-homoleucine residue will confirm its presence and provide insights into the local conformation.
Biological Validation: Assessing Functional Consequences
The incorporation of D-homoleucine can significantly impact the biological activity of a peptide. Functional assays are crucial to validate that the modified peptide retains its intended activity or exhibits desired new properties.
Potential Impact on Signaling Pathways
While specific signaling pathways directly modulated by D-homoleucine-containing peptides are not yet widely documented, studies on structurally similar amino acids like leucine and norleucine offer valuable insights. For instance, leucine and norleucine have been shown to activate the mTOR (mammalian Target of Rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that peptides incorporating D-homoleucine could also influence this pathway.
Figure 1. Simplified mTOR signaling pathway indicating potential activation by amino acids like D-homoleucine.
Experimental Workflow for Validation
A systematic workflow is essential for the robust validation of synthetic peptides containing D-homoleucine.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fmoc-D-homoleucine
Potential Hazards:
Although comprehensive toxicological data for Fmoc-D-homoleucine are not available, it should be handled as a potential irritant to the skin, eyes, and respiratory system.[2][5][6] The primary risks are associated with the inhalation of dust and direct contact with the solid compound or its solutions.[1][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double gloving recommended) | Laboratory coat | N95 or higher-rated respirator if weighing outside a ventilated enclosure[2] |
| Dissolving and Solution Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood[2] |
| Reaction Setup and Monitoring | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood[2] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or gown over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required |
Operational and Handling Plan
Engineering Controls:
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust.[1][3] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[5]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific work area for handling this compound, preferably within a chemical fume hood.
-
Ensure the work area is clean and free of incompatible materials.
-
Assemble all necessary equipment and reagents before starting.
-
Confirm that an emergency eyewash station and safety shower are accessible.[1]
-
Put on the appropriate PPE as detailed in the table above.
-
-
Weighing (Solid Form):
-
Solution Preparation:
-
Post-Handling:
-
Decontaminate work surfaces with a suitable cleaning agent (e.g., 70% ethanol), followed by a wipe-down with water.[2]
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[2]
-
Wash hands thoroughly with soap and water after removing all PPE.[2][5][6]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a labeled, sealed, and appropriate waste container.
-
Do not dispose of chemical waste down the drain.
-
-
Disposal Route:
-
Dispose of all waste through your institution's hazardous waste management program.
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
